5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene
Description
The exact mass of the compound this compound is 265.97540 g/mol and the complexity rating of the compound is 171. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O2/c1-13-2-3-14-8-5-6(10)4-7(11)9(8)12/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDPUUILKYVKSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C(=CC(=C1)Br)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669653 | |
| Record name | 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947534-38-5 | |
| Record name | 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene: A Key Fluorinated Building Block in Modern Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal and materials chemistry, fluorinated organic compounds have established themselves as indispensable tools for molecular design. The strategic incorporation of fluorine atoms and fluorine-containing moieties can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Among the vast arsenal of fluorinated building blocks, 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, with the Chemical Abstracts Service (CAS) number 115467-07-7 , has emerged as a versatile and highly valuable intermediate. This technical guide provides an in-depth exploration of this compound, from its synthesis and properties to its applications in cutting-edge research and development.
It is important to note that the CAS number for the initially requested "5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene" could not be readily identified in public databases, suggesting it may be a novel or less common compound. This guide will therefore focus on the closely related and well-documented analogue, 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, to provide a comprehensive and technically grounded resource.
Physicochemical Properties
5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is a colorless to light yellow liquid under standard conditions.[1][2] Its key physicochemical properties are summarized in the table below:
| Property | Value | Source(s) |
| CAS Number | 115467-07-7 | [2][3][4][5][6] |
| Molecular Formula | C₇H₂BrF₅O | [1][3][5] |
| Molecular Weight | 276.99 g/mol | [1][3][5] |
| Appearance | Colorless to Light yellow clear liquid | [1][7] |
| Purity | Typically ≥95% - >98.0% (by GC) | [1][3][8][9] |
| Refractive Index | ~1.43 | [2][3] |
| Specific Gravity | ~1.78 | [2][3] |
Synthesis and Mechanistic Considerations
The synthesis of polysubstituted benzene rings, such as 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, often involves multi-step sequences that allow for precise control over the substitution pattern. While a specific, detailed, and publicly available protocol for the synthesis of this exact molecule is not prevalent in the literature, its structure suggests a logical synthetic pathway rooted in established organic chemistry principles. A plausible synthetic route would likely involve the diazotization of a corresponding aniline precursor, followed by a Sandmeyer-type reaction.
A general representation of such a synthetic approach is outlined below:
Caption: Plausible synthetic pathway for 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene.
This proposed pathway is analogous to the synthesis of similar compounds, such as 5-bromo-1,3-dichloro-2-fluorobenzene, which is prepared from 3,5-dichloro-4-fluoroaniline via a diazotization reaction followed by treatment with cuprous bromide.[10] The electron-withdrawing nature of the fluorine and trifluoromethoxy groups on the aniline precursor would necessitate careful control of the diazotization conditions to manage the stability of the resulting diazonium salt.
Applications in Research and Development
The trifunctional nature of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, possessing a bromine atom and a uniquely substituted aromatic ring, makes it a highly versatile building block in several key areas of chemical research.
Pharmaceutical Development
This compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents.[8] The trifluoromethoxy group is particularly valued in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity, which can improve a drug's pharmacokinetic profile.[9]
A notable application is in the development of monoacylglycerol lipase (MAGL) inhibitors.[4] MAGL is a key enzyme in the endocannabinoid system, and its inhibition is a promising therapeutic strategy for treating neuroinflammatory and neurodegenerative diseases, as well as certain types of pain. In a patent for oxazine-based MAGL inhibitors, 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is cited as a starting material.[4]
Agrochemicals
Similar to its role in pharmaceuticals, this building block is also utilized in the formulation of advanced agrochemicals, such as herbicides.[8] The presence of multiple halogen atoms can contribute to the biological activity and environmental persistence of the final product.
Materials Science
The unique electronic properties imparted by the fluorine and trifluoromethoxy substituents make 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene a valuable component in the synthesis of materials with specific optical or electronic properties. For instance, it has been used in the preparation of novel liquid-crystalline compounds.[5] In this context, the bromo-functional group allows for further elaboration of the molecular structure through cross-coupling reactions.
Experimental Protocol: Miyaura Borylation
A key reaction for functionalizing 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is the Miyaura borylation, which converts the aryl bromide to a boronate ester. This intermediate can then be used in a wide range of Suzuki cross-coupling reactions to form new carbon-carbon bonds. The following protocol is adapted from a patent describing the synthesis of liquid-crystalline compounds.[5]
Objective: To synthesize 2-(3,5-difluoro-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene.
Materials:
-
5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene (1.0 eq)
-
Bis(pinacolato)diboron (1.5 eq)
-
Potassium acetate (3.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, bis(pinacolato)diboron, and potassium acetate.
-
Add anhydrous 1,4-dioxane to the vessel.
-
Add the Pd(dppf)Cl₂ catalyst to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add distilled water and dilute the mixture with a suitable organic solvent, such as methyl tert-butyl ether (MTBE).
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with the same organic solvent.
-
Combine the organic phases and wash with saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Caption: Workflow for the Miyaura borylation of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene.
Safety and Handling
As with all laboratory chemicals, 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is a strategically important fluorinated building block with broad utility in pharmaceutical, agrochemical, and materials science research. Its unique combination of reactive sites and fluorine-containing moieties allows for the synthesis of complex and high-value molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists aiming to leverage the power of fluorine chemistry in their respective fields.
References
- 1. 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene [cymitquimica.com]
- 2. labproinc.com [labproinc.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2019180185A1 - Oxazine monoacylglycerol lipase (magl) inhibitors - Google Patents [patents.google.com]
- 5. US11208595B2 - Liquid-crystalline compounds - Google Patents [patents.google.com]
- 6. 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene [oakwoodchemical.com]
- 7. 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene | 115467-07-7 | TCI EUROPE N.V. [tcichemicals.com]
- 8. s3.smu.edu [s3.smu.edu]
- 9. nbinno.com [nbinno.com]
- 10. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Characterization of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene
Abstract: This technical guide provides a comprehensive framework for the experimental determination of the core physical properties of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene. This compound is a significant intermediate in modern pharmaceutical synthesis, and a precise understanding of its physicochemical characteristics is paramount for process optimization, quality control, and formulation development. This document is intended for an audience of researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to offer a detailed exposition of the methodologies required to ascertain these properties, emphasizing the scientific rationale behind each experimental step. The protocols are presented as self-validating systems, grounded in established principles of physical chemistry and analytical science.
Introduction: The Imperative of Empirical Characterization
In the rigorous and demanding field of pharmaceutical development, the adage "know your molecule" is a guiding principle. This compound is a key structural motif in the synthesis of a variety of biologically active molecules. Its physical properties—such as boiling point, density, and refractive index—are not mere data points but critical parameters that influence its reactivity, solubility, and handling characteristics. These, in turn, dictate the efficiency of synthetic routes, the feasibility of purification strategies, and the ultimate developability of a drug candidate.
A thorough literature and database search, including major chemical repositories such as PubChem and various supplier catalogs, reveals a notable absence of publicly available, experimentally determined physical property data for this compound. This underscores the critical need for robust, in-house experimental determination. This guide, therefore, serves as a detailed procedural manual for elucidating these essential properties.
Core Physical Properties: A Framework for Investigation
The following table outlines the key physical properties that are essential for a comprehensive profile of this compound. This table is presented as a template to be populated with experimentally determined values.
| Property | Determined Value | Units |
| Molecular Formula | C₉H₉BrF₂O₂ | - |
| Molecular Weight | 267.07 | g/mol |
| Boiling Point | °C at specified pressure (mmHg) | |
| Density | g/cm³ at specified temperature (°C) | |
| Refractive Index | nD at specified temperature (°C) |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the determination of the key physical properties of this compound. The rationale behind the choice of instrumentation and procedural steps is elucidated to provide a deeper understanding of the underlying scientific principles.
Determination of Boiling Point under Reduced Pressure
Given the likely high molecular weight and potential for thermal degradation, the boiling point of this compound should be determined under reduced pressure. The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1][2] Reducing the external pressure lowers the temperature required to achieve this equilibrium, thus preventing decomposition.[1][3]
Workflow for Reduced Pressure Boiling Point Determination
Caption: Workflow for determining boiling point under reduced pressure.
Expertise & Causality:
-
Boiling Chip: The addition of a boiling chip or magnetic stirrer is crucial to prevent "bumping" by providing nucleation sites for smooth boiling.
-
Reduced Pressure: For many organic compounds with high boiling points at atmospheric pressure, heating to that temperature can cause decomposition. By reducing the pressure, the boiling point is significantly lowered, allowing for distillation without thermal breakdown.[2][3][4]
-
Thermometer Placement: The top of the thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor in equilibrium with the liquid phase.
Density Measurement via Pycnometry
Density is a fundamental intensive property, defined as mass per unit volume. The pycnometer method is a highly precise technique for determining the density of liquids.[5] It relies on accurately measuring the mass of a known volume of the liquid.
Workflow for Density Determination using a Pycnometer
Caption: Workflow for density determination using a pycnometer.
Trustworthiness & Self-Validation:
-
Temperature Control: Density is temperature-dependent. Conducting all measurements at a constant, precisely controlled temperature (using a water bath) is essential for accuracy.[6]
-
Calibration with Water: Using a well-characterized reference liquid like deionized water, for which the density at various temperatures is accurately known, allows for a precise calibration of the pycnometer's volume.[5] This internal calibration makes the method robust and self-validating.
Refractive Index Measurement with an Abbe Refractometer
The refractive index of a substance is a dimensionless number that describes how light propagates through it. It is a highly sensitive physical property that is valuable for substance identification and purity assessment. The Abbe refractometer is a common instrument for this measurement.[7][8][9]
Experimental Protocol:
-
Instrument Calibration: Turn on the refractometer and allow the prisms to reach a constant temperature (e.g., 20°C), which is often controlled by a circulating water bath. Calibrate the instrument using a standard of known refractive index, such as distilled water.
-
Sample Application: Open the prism assembly and place a few drops of this compound onto the surface of the lower prism.
-
Measurement: Close the prisms. Look through the eyepiece and turn the adjustment knob until the boundary between the light and dark fields is sharp and centered on the crosshairs. If a colored fringe is visible, adjust the dispersion compensator until a sharp, black-and-white boundary is obtained.
-
Reading the Value: Read the refractive index value from the instrument's scale or digital display.
-
Cleaning: Thoroughly clean the prism surfaces with a soft tissue and an appropriate solvent (e.g., ethanol or isopropanol) immediately after the measurement.
Authoritative Grounding & Mechanistic Insight: The Abbe refractometer operates on the principle of measuring the critical angle of total internal reflection at the interface between the high-refractive-index prism and the sample.[9][10] By measuring this angle, the instrument can calculate the refractive index of the sample based on Snell's Law.[10]
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Boiling point - Wikipedia [en.wikipedia.org]
- 3. Boiling Water At Reduced Pressure [chemed.chem.purdue.edu]
- 4. nwsci.com [nwsci.com]
- 5. scribd.com [scribd.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. refractometer.pl [refractometer.pl]
- 8. photonics.com [photonics.com]
- 9. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 10. hinotek.com [hinotek.com]
A Technical Guide to 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Given the absence of extensive literature on this specific molecule, this document outlines a proposed synthetic pathway, detailed experimental protocols, and expected analytical characterization based on established chemical principles and analogous transformations.
Physicochemical Properties and Molecular Structure
This compound possesses the chemical formula C₉H₉BrF₂O₂. A thorough understanding of its molecular weight and structure is fundamental for its synthesis and characterization.
Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For C₉H₉BrF₂O₂, the molecular weight is calculated as follows:
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 9 | 12.011 | 108.099 |
| Hydrogen (H) | 9 | 1.008 | 9.072 |
| Bromine (Br) | 1 | 79.904 | 79.904 |
| Fluorine (F) | 2 | 18.998 | 37.996 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total | 267.069 |
The calculated molecular weight of this compound is 267.07 g/mol .
Proposed Synthetic Pathway
The synthesis of this compound can be strategically approached through a multi-step process commencing with a commercially available starting material. The key transformations involve a nucleophilic aromatic substitution to introduce a hydroxyl group, followed by a Williamson ether synthesis to append the 2-methoxyethoxy side chain.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 5-Bromo-2,3-difluorophenol
The initial step involves the regioselective nucleophilic aromatic substitution of a fluorine atom on 1,2,3-trifluoro-5-bromobenzene with a hydroxide ion. The fluorine atom at the 2-position is the most activated towards nucleophilic attack due to the combined electron-withdrawing effects of the adjacent fluorine and bromine atoms.
Experimental Protocol:
-
To a solution of 1,2,3-trifluoro-5-bromobenzene (1.0 eq) in a mixture of water and a suitable co-solvent (e.g., DMSO or dioxane) in a sealed reaction vessel, add sodium hydroxide (1.1 eq).
-
Heat the reaction mixture to 100-120 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-bromo-2,3-difluorophenol.
Step 2: Synthesis of this compound
The final step is a Williamson ether synthesis, a reliable method for the formation of ethers from an alkoxide and an alkyl halide.[1][2] The phenoxide of 5-bromo-2,3-difluorophenol is generated in situ and reacted with 1-bromo-2-methoxyethane.
Experimental Protocol:
-
To a solution of 5-bromo-2,3-difluorophenol (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add potassium carbonate (1.5 eq) as the base.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 1-bromo-2-methoxyethane (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor its progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the target compound, this compound.
Analytical Characterization
Confirmation of the structure and purity of the synthesized this compound would be achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the 2-methoxyethoxy group. The aromatic protons will likely appear as complex multiplets due to proton-fluorine and proton-proton coupling. The methylene protons of the ethoxy group will appear as triplets, and the methyl protons will be a singlet.
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the attached atoms (Br, F, O).
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms, with coupling between them and to the aromatic protons.
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include C-F stretching vibrations, C-O-C stretching for the ether linkage, and aromatic C-H and C=C stretching.
Potential Applications in Drug Development and Materials Science
Halogenated and fluorinated aromatic compounds are valuable intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3] The presence of a bromine atom in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Heck reactions.[4][5]
Caption: Potential applications stemming from the reactivity of the bromo-functional group.
This reactivity allows for the introduction of a wide variety of substituents at the 5-position, enabling the synthesis of a diverse library of complex molecules for biological screening or for the development of novel functional materials with tailored electronic properties. The difluoro substitution pattern can also impart desirable properties such as increased metabolic stability and altered lipophilicity in drug candidates.
Conclusion
References
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. thermofishersci.in [thermofishersci.in]
A Comprehensive Technical Guide to the Predicted ¹³C NMR Spectrum of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene
Abstract
This technical guide provides a detailed theoretical analysis and predicted ¹³C Nuclear Magnetic Resonance (NMR) data for the novel compound 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene. In the absence of published experimental spectra for this specific molecule, this document serves as an essential reference for researchers, scientists, and drug development professionals. By leveraging established principles of NMR spectroscopy, including substituent chemical shift effects and carbon-fluorine coupling phenomena, we present a complete, predicted ¹³C NMR dataset. This guide offers an in-depth interpretation of the expected spectrum, a recommended experimental protocol for its acquisition, and the scientific rationale behind each aspect of the analysis, ensuring a high degree of scientific integrity and practical utility.
Introduction: The Need for Precise Structural Characterization
This compound represents a unique chemical scaffold, incorporating a dense array of functional groups: a heavy halogen (bromine), two fluorine atoms, and an ether linkage on a benzene core. Such poly-functionalized aromatic compounds are of significant interest in medicinal chemistry and materials science as versatile building blocks. The precise arrangement of these substituents is critical to the molecule's chemical properties and biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural elucidation of organic molecules in solution.[1] Specifically, ¹³C NMR provides a direct map of the carbon skeleton. However, the spectrum of this particular molecule is anticipated to be complex due to the profound influence of the fluorine atoms, which couple to the carbon nuclei over one or more bonds, leading to intricate splitting patterns.[2][3] This guide aims to deconstruct this complexity, offering a predictive blueprint for the successful characterization of this and structurally related compounds.
Molecular Structure and Carbon Atom Numbering
To facilitate a clear and unambiguous assignment of NMR signals, a systematic numbering of the carbon atoms is essential. The structure of this compound is presented below, with each unique carbon atom assigned a number that will be used throughout this guide.
Caption: Molecular structure of this compound with IUPAC-consistent carbon numbering.
Predicted ¹³C NMR Spectral Data
The following table summarizes the predicted ¹³C NMR chemical shifts (δ), expected multiplicities arising from carbon-fluorine (C-F) coupling, and assignments for each carbon atom. Predictions are based on established substituent effects on benzene rings and typical values for aliphatic ethers.[4][5][6][7]
| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (J_CF) |
| C1 | Ar-F | 150 - 155 | Doublet of doublets (dd) |
| C2 | Ar-F | 148 - 153 | Doublet of doublets (dd) |
| C3 | Ar-O | 140 - 145 | Doublet of doublets (dd) |
| C4 | Ar-H | 118 - 123 | Doublet of doublets (dd) |
| C5 | Ar-Br | 100 - 105 | Doublet of doublets (dd) |
| C6 | Ar-H | 110 - 115 | Doublet of doublets (dd) |
| C7 | -O-C H₂- | 70 - 75 | Singlet |
| C8 | -C H₂-O- | 68 - 72 | Singlet |
| C9 | -O-C H₃ | 58 - 62 | Singlet |
In-Depth Spectral Interpretation
The predicted spectrum is a composite of influences from each substituent. Understanding these influences is key to accurate interpretation.
Aromatic Region (100-155 ppm)
The chemical shifts of the aromatic carbons are heavily modulated by the electronic properties of the substituents. Aromatic carbons typically resonate between 120-150 ppm.[4]
-
Fluorine and Oxygen Effects: The two fluorine atoms and the oxygen of the methoxyethoxy group are highly electronegative and act as π-donors through resonance. This leads to significant deshielding (a downfield shift) for the carbons to which they are directly attached (C1, C2, and C3).[8]
-
Bromine Effect: The bromine atom exerts a strong shielding effect (an upfield shift) on the carbon it is attached to (C5), a phenomenon known as the "heavy atom effect".[1][9] This is why C5 is predicted to have the most upfield chemical shift in the aromatic region.
-
Hydrogen-bearing Carbons (C4, C6): The chemical shifts of C4 and C6 are influenced by the combined electronic effects of all substituents, resulting in shifts that are generally upfield relative to unsubstituted benzene (128.5 ppm).
The Signature of Carbon-Fluorine Coupling
A defining characteristic of the ¹³C NMR spectrum of fluorinated compounds is the presence of through-bond J-coupling between ¹³C and ¹⁹F nuclei. This coupling results in the splitting of carbon signals into multiplets.[2][3]
-
¹J_CF (One-Bond Coupling): The largest coupling will be observed for carbons directly bonded to fluorine (C1 and C2). This one-bond coupling constant is typically very large, in the range of 240-260 Hz.
-
²J_CF (Two-Bond Coupling): Carbons two bonds away from a fluorine will exhibit smaller couplings, generally between 15-25 Hz. For example, C1 will be split by the fluorine on C2, and C2 will be split by the fluorine on C1. C3 will be split by the fluorine on C2.
-
³J_CF (Three-Bond Coupling): Three-bond couplings are typically in the range of 3-10 Hz. For instance, C4 will be coupled to the fluorine on C2, and C6 will be coupled to the fluorine on C1.
-
Longer-Range Coupling: Couplings over four or more bonds (e.g., ⁴J_CF, ⁵J_CF) can also be observed, though they are often smaller (< 3 Hz) and may not be resolved.[10][11]
As a result of these overlapping couplings, each carbon in the aromatic ring is predicted to appear as a doublet of doublets (dd) or a more complex multiplet. For example, the signal for C1 will be split into a large doublet by its directly attached fluorine (¹J_CF) and each of those lines will be split into a smaller doublet by the adjacent fluorine on C2 (²J_CF).
Aliphatic Region (58-75 ppm)
The signals for the methoxyethoxy side chain are more straightforward and appear in the expected region for aliphatic ethers.[7][12]
-
C7 and C8 (-O-CH₂-CH₂-O-): These methylene carbons are bonded to oxygen, which deshields them, causing them to resonate between 68-75 ppm.
-
C9 (-O-CH₃): The terminal methyl carbon is also attached to oxygen and is expected to appear around 58-62 ppm.
Since there are no fluorine atoms on the side chain, these signals are predicted to be sharp singlets in a standard proton-decoupled ¹³C NMR experiment.
Recommended Experimental Protocol for Data Acquisition
Acquiring a high-quality ¹³C NMR spectrum of this compound requires careful consideration of the experimental parameters, particularly to manage the effects of C-F coupling and ensure adequate signal-to-noise.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve approximately 20-30 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Chloroform-d is a good first choice due to its excellent solubilizing properties for a wide range of organic compounds.
-
Filter the solution into a standard 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (≥ 400 MHz for ¹H) to maximize chemical shift dispersion and sensitivity.
-
Tune and match the ¹³C probe.
-
-
Data Acquisition (Proton-Decoupled ¹³C):
-
Experiment: A standard proton-decoupled ¹³C experiment with nuclear Overhauser effect (NOE) is recommended (e.g., zgpg30 on Bruker systems).
-
Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all signals are captured.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full magnetization recovery, especially for quaternary carbons.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a significant number of scans will be required. Start with 1024 scans and increase as needed to achieve a good signal-to-noise ratio.
-
Decoupling: Use broadband proton decoupling during acquisition to simplify the spectrum by removing ¹H-¹³C couplings.
-
-
Advanced Experiment (Optional):
-
To simplify the highly complex aromatic region, a simultaneous ¹H and ¹⁹F decoupled ¹³C NMR experiment can be performed.[3][13] This will cause all carbon signals, including those in the aromatic region, to collapse into singlets, confirming the number of unique carbon environments. This experiment requires a spectrometer equipped with a multinuclear probe and appropriate hardware.
-
Experimental Workflow Diagram
Caption: Recommended workflow for the acquisition and processing of ¹³C NMR data.
Conclusion
This guide provides a robust, theory-backed prediction of the ¹³C NMR spectrum for this compound. The key predictive features are the significant upfield shift of the bromine-bound carbon (C5) and the complex splitting patterns of all aromatic carbons due to extensive C-F coupling. The aliphatic side chain is expected to show three distinct singlets in a standard proton-decoupled experiment. By following the detailed experimental protocol provided, researchers can confidently acquire and accurately interpret the ¹³C NMR spectrum, enabling unambiguous structural verification of this and similar complex fluorinated aromatic compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. acdlabs.com [acdlabs.com]
- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 9. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. westmont.edu [westmont.edu]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. magritek.com [magritek.com]
An In-depth Technical Guide to 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene
A Note on the Subject Compound: Direct experimental data for 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene is not extensively available in peer-reviewed literature. This guide, therefore, leverages established principles of organic chemistry and data from structurally analogous compounds to provide a comprehensive overview for research and development purposes.
Chemical Identity and Structure
This compound is a polysubstituted aromatic compound. Its structure incorporates several key functional groups that make it a potentially valuable building block in medicinal chemistry and materials science. The benzene core is substituted with a bromine atom, two fluorine atoms, and a 2-methoxyethoxy group.
-
IUPAC Name: this compound
-
CAS Number: 947534-38-5
-
Molecular Formula: C₉H₉BrF₂O₂
-
Canonical SMILES: COCCOc1cc(Br)cc(F)c1F
The strategic placement of these substituents creates a unique electronic and steric environment on the aromatic ring, influencing its reactivity and potential biological interactions. The fluorine atoms can enhance metabolic stability and binding affinity in drug candidates, while the bromine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. The methoxyethoxy side chain can influence solubility and offers additional points for modification.
Predicted Physicochemical Properties
The physicochemical properties of this compound are predicted based on its structure and data from similar halogenated aromatic ethers.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 267.07 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Many substituted difluorobenzenes are liquids at room temperature. |
| Boiling Point | Estimated to be >200 °C | The presence of multiple halogens and the ether linkage increases the boiling point compared to simpler difluorobenzenes. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, acetone, diethyl ether). | The aromatic and halogenated nature of the molecule makes it non-polar, leading to poor solubility in water but good solubility in organic solvents. |
| Stability | Stable under normal laboratory conditions. | Aromatic ethers are generally stable, though they should be stored away from strong oxidizing agents. |
Proposed Synthesis Route: Williamson Ether Synthesis
A logical and widely used method for preparing aromatic ethers is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of this compound, the proposed pathway would involve the reaction of a deprotonated 5-bromo-2,3-difluorophenol with a 2-methoxyethyl halide.
Experimental Protocol:
-
Deprotonation of the Phenol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2,3-difluorophenol in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the phenolic hydroxyl group, forming the corresponding sodium phenoxide. The reaction can be monitored by the cessation of hydrogen gas evolution.
-
Nucleophilic Substitution: To the solution of the sodium phenoxide, add 1-bromo-2-methoxyethane (or a related 2-methoxyethyl halide) dropwise.
-
Warm the reaction mixture to room temperature or gently heat to facilitate the Sₙ2 reaction. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.
Caption: Proposed Williamson ether synthesis workflow.
Predicted Spectroscopic Characterization
The structural features of this compound would give rise to a distinct spectroscopic signature.
¹H NMR Spectroscopy
-
Aromatic Region (6.5-8.0 ppm): Two signals corresponding to the two protons on the benzene ring are expected. Due to the substitution pattern, these protons would likely appear as complex multiplets due to coupling with each other and with the fluorine atoms.
-
Aliphatic Region (3.0-4.5 ppm): The protons of the 2-methoxyethoxy group would be visible in this region. The two methylene groups (-OCH₂CH₂OCH₃) would likely appear as two distinct triplets. The methoxy group (-OCH₃) would appear as a singlet further upfield.
¹³C NMR Spectroscopy
-
Aromatic Region (120-170 ppm): Six distinct signals for the aromatic carbons are expected. The carbons bonded to fluorine will show characteristic splitting (C-F coupling). The carbon attached to the bromine will also be shifted.
-
Aliphatic Region (50-80 ppm): Three signals corresponding to the carbons of the 2-methoxyethoxy group are anticipated.
Mass Spectrometry
-
Molecular Ion Peak: A prominent molecular ion peak (M⁺) is expected due to the stability of the aromatic ring. The presence of bromine would result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).
-
Fragmentation Pattern: Common fragmentation pathways for aromatic ethers include cleavage of the ether bond. Fragments corresponding to the loss of the methoxyethoxy side chain and subsequent fragmentation of the aromatic ring are likely to be observed.
Potential Applications in Research and Drug Development
Halogenated aromatic compounds, particularly those containing fluorine, are of significant interest in medicinal chemistry. This compound can serve as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.
-
Scaffold for Lead Optimization: The compound can be used in the lead optimization phase of drug discovery. The bromine atom can be replaced with various other functional groups via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to explore the structure-activity relationship (SAR) of a drug candidate.
-
Modulation of Physicochemical Properties: The difluoro substitution pattern can be used to fine-tune the electronic properties and metabolic stability of a molecule. The methoxyethoxy side chain can improve solubility and provide a handle for further derivatization.
synthesis route for 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene
An In-depth Technical Guide to the Synthesis of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene
Abstract
This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of this compound, a valuable fluorinated aromatic building block in the fields of medicinal chemistry and materials science. The described synthetic route is a robust two-step process commencing with the regioselective bromination of 2,3-difluorophenol to yield the key intermediate, 4-Bromo-2,3-difluorophenol. This is followed by a Williamson ether synthesis to introduce the 2-methoxyethoxy side chain. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and data presentation to ensure reproducible and efficient synthesis.
Introduction and Retrosynthetic Analysis
Fluorinated organic molecules are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. The title compound, this compound, incorporates several key structural features: a brominated and di-fluorinated phenyl ring, and a methoxyethoxy ether side chain. This combination makes it a versatile intermediate for further chemical elaboration.
A logical retrosynthetic analysis of the target molecule identifies the ether linkage as the most strategic point for disconnection. This bond can be readily formed through a Williamson ether synthesis, a reliable and well-established method.[1][2][3] This retrosynthetic step reveals two key precursors: the nucleophilic phenoxide derived from 4-Bromo-2,3-difluorophenol and an electrophilic 2-methoxyethyl halide. The intermediate, 4-Bromo-2,3-difluorophenol, can be synthesized from commercially available 2,3-difluorophenol via electrophilic aromatic substitution.
Retrosynthetic Pathway Diagram
Caption: Retrosynthetic analysis of the target compound.
Synthesis of the Key Intermediate: 4-Bromo-2,3-difluorophenol
The initial step in the synthesis is the regioselective bromination of 2,3-difluorophenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atoms are deactivating but also ortho-, para-directing. The position para to the hydroxyl group is sterically most accessible and electronically favored, leading to the desired 4-bromo isomer as the major product.
Experimental Protocol: Bromination of 2,3-difluorophenol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,3-Difluorophenol | 130.09 | 10.0 g | 76.9 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 13.7 g | 76.9 mmol |
| Acetonitrile (CH3CN) | 41.05 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2,3-difluorophenol (10.0 g, 76.9 mmol).
-
Dissolve the starting material in 200 mL of acetonitrile.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add N-Bromosuccinimide (13.7 g, 76.9 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-Bromo-2,3-difluorophenol as a solid. The expected yield is typically in the range of 70-85%.
Williamson Ether Synthesis of the Final Product
The final step is the formation of the ether linkage via a Williamson ether synthesis. This reaction proceeds through an S_N2 mechanism, where the phenoxide, generated in situ by a base, acts as a nucleophile and attacks the primary alkyl halide, 1-bromo-2-methoxyethane.[1][2] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is recommended as it effectively solvates the cation of the base, thereby enhancing the nucleophilicity of the phenoxide anion.[3]
Mechanism of Williamson Ether Synthesis
Caption: General mechanism of the Williamson ether synthesis.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-2,3-difluorophenol | 208.99 | 10.0 g | 47.8 mmol |
| 1-Bromo-2-methoxyethane | 138.99 | 7.3 g (5.2 mL) | 52.6 mmol |
| Potassium Carbonate (K2CO3) | 138.21 | 9.9 g | 71.7 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 150 mL | - |
Procedure:
-
To a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a reflux condenser under a nitrogen atmosphere, add 4-Bromo-2,3-difluorophenol (10.0 g, 47.8 mmol) and potassium carbonate (9.9 g, 71.7 mmol).
-
Add 150 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-bromo-2-methoxyethane (7.3 g, 52.6 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting phenol.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF and salts.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a pure liquid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the 2-methoxyethoxy side chain.
-
¹³C NMR: The carbon NMR will display distinct signals for the aromatic carbons, with characteristic C-F couplings, and the aliphatic carbons of the ether side chain.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C9H9BrF2O2, along with the characteristic isotopic pattern for a bromine-containing compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkages, C-F bonds, and the aromatic ring.
Conclusion
The synthetic route detailed in this guide, employing a regioselective bromination followed by a Williamson ether synthesis, provides a reliable and efficient method for the preparation of this compound. The protocols are based on well-established chemical principles and are designed to be readily implemented in a standard organic synthesis laboratory. This guide serves as a valuable resource for researchers requiring access to this and structurally related fluorinated building blocks for applications in drug discovery and materials science.
References
A Technical Guide to 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene: Synthesis, Procurement, and Application in Modern Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Strategic Importance and Physicochemical Profile
The strategic value of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene lies in the unique combination of its functional groups, each contributing to its potential as a scaffold or intermediate in the synthesis of complex, high-value molecules.
-
1,2-Difluoro-benzene Core: The vicinal fluorine atoms create a distinct electronic environment on the aromatic ring. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to protein targets through favorable electrostatic interactions.[1]
-
Bromo Substituent: The bromine atom serves as a versatile synthetic handle. It is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the strategic introduction of molecular complexity. It can also be converted to an organolithium or Grignard reagent, providing another avenue for carbon-carbon bond formation.
-
Methoxyethoxy Side Chain: This ether linkage introduces a flexible, polar, and hydrophilic element. This can improve the solubility and pharmacokinetic profile of a parent molecule, a critical consideration in drug design. The ether is generally stable under a variety of reaction conditions.
Based on its structure, the predicted physicochemical properties are summarized below. These are estimates and would require empirical validation.
| Property | Estimated Value | Rationale / Significance |
| Molecular Formula | C₉H₉BrF₂O₂ | |
| Molecular Weight | 267.07 g/mol | |
| Appearance | Colorless to light yellow oil or low-melting solid | Based on similar substituted bromodifluorobenzenes. |
| Boiling Point | >200 °C (estimated) | High due to polarity and molecular weight. |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc). Low aqueous solubility. | The methoxyethoxy group may confer slight aqueous solubility. |
| Purity | >95% (typical for custom synthesis) | Specification to be defined with the synthesis partner. |
Procurement Strategy: The Custom Synthesis Route
As of early 2026, this compound is not listed as a stock chemical by major suppliers. Therefore, researchers requiring this compound must engage with a Contract Research Organization (CRO) or a specialized chemical synthesis company.
The process of acquiring a custom-synthesized chemical typically follows a well-defined workflow.
Caption: Workflow for procuring a custom-synthesized chemical compound.
Selecting a Synthesis Partner
Choosing the right partner is critical for success. Key considerations include:
-
Expertise in Fluorination Chemistry: The synthesis involves handling specialized reagents and techniques common to organofluorine chemistry.[2]
-
Scale-Up Capability: Ensure the company can meet potential future demands, moving from milligram research quantities to kilogram-scale production if necessary.[3][4]
-
Analytical Capabilities: The partner must have robust in-house analytical services (e.g., high-field NMR, LC-MS, GC-MS) to validate the structure and purity of the final product.[5]
-
Confidentiality and IP Protection: A strong non-disclosure agreement (NDA) is essential to protect the intellectual property associated with the research.[3]
Prominent Custom Synthesis Providers: A number of companies specialize in providing custom synthesis services to the pharmaceutical and biotech industries, including:
-
Otava Chemicals[6]
-
Enamine[3]
-
Tocris Bioscience (Custom Chemistry Services)[5]
-
Biosynth[2]
-
Taros Chemicals[4]
-
AxisPharm[7]
-
Sarchem Laboratories[8]
Proposed Synthesis Protocol
While the exact route would be optimized by the synthesis provider, a plausible and robust pathway can be designed based on established chemical principles. A logical approach involves a nucleophilic aromatic substitution (SₙAr) reaction.
Retrosynthetic Analysis
The target molecule can be disconnected at the ether linkage, suggesting a reaction between a bromodifluorophenol precursor and a methoxyethoxy halide.
Caption: Retrosynthetic analysis for the target compound via an SₙAr disconnection.
Step-by-Step Experimental Protocol (Proposed)
Objective: To synthesize this compound from 5-Bromo-1,2-difluoro-3-hydroxybenzene.
Materials:
-
5-Bromo-1,2-difluoro-3-hydroxybenzene (Precursor, may also require custom synthesis)
-
1-Bromo-2-methoxyethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Bromo-1,2-difluoro-3-hydroxybenzene (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Add anhydrous potassium carbonate (1.5 - 2.0 eq). The causality here is that a non-nucleophilic base is required to deprotonate the phenol, forming the more nucleophilic phenoxide in situ without competing in the substitution reaction.
-
Alkylating Agent Addition: Add 1-Bromo-2-methoxyethane (1.1 - 1.3 eq) dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C. The choice of temperature is a balance; it must be high enough to overcome the activation energy for the SₙAr reaction but not so high as to cause decomposition. Monitor the reaction progress by TLC or LC-MS until the starting phenol is consumed (typically 4-12 hours). The SₙAr mechanism is favored by the electron-withdrawing nature of the two fluorine atoms, which stabilize the negative charge in the Meisenheimer intermediate.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). The aqueous wash removes the DMF and inorganic salts.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the pure product.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Applications in Drug Discovery & Medicinal Chemistry
The structural motifs present in this compound are highly relevant to modern drug design. The compound serves as an excellent starting point for generating libraries of novel compounds for screening.
Bioisosteric Replacement and Analogue Synthesis
The difluorophenyl group is often used as a bioisostere for other aromatic systems. The unique electronic properties conferred by the fluorine atoms can lead to improved potency and pharmacokinetic profiles.[1] Using the bromine as a synthetic handle, researchers can rapidly generate analogues for structure-activity relationship (SAR) studies.
Caption: Diversification of the core scaffold using palladium-catalyzed cross-coupling reactions.
Example Application: Kinase Inhibitors
Many small-molecule kinase inhibitors feature a substituted aromatic core that binds within the ATP-binding pocket of the enzyme. The difluoro-ether motif can form key hydrogen bonds and favorable interactions, while the portion of the molecule built off the bromine atom can be tailored to achieve selectivity and occupy adjacent hydrophobic pockets. The introduction of fluorine is a well-established strategy to enhance the metabolic stability of drug candidates.[1]
Safety and Handling
As a novel, uncharacterized chemical, this compound should be handled with caution. A comprehensive Safety Data Sheet (SDS) should be requested from the synthesis provider.
General Precautions:
-
Engineering Controls: Use in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Based on analogous compounds, storage under an inert atmosphere may be recommended to prevent degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Custom Synthesis | Biosynth [biosynth.com]
- 3. Custom Synthesis - Enamine [enamine.net]
- 4. Custom Synthesis Service for your key compounds [tarosdiscovery.com]
- 5. Custom Synthesis | Tocris Custom Chemistry Services | Tocris Bioscience [tocris.com]
- 6. Custom Synthesis [otavachemicals.com]
- 7. Custom Synthesis Chemistry Contract Research Services Company | AxisPharm [axispharm.com]
- 8. sarchemlabs.com [sarchemlabs.com]
An In-depth Technical Guide on the Solubility of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive assessments, and detailed experimental protocols for empirical determination.
Introduction: The Significance of Fluorinated Benzene Derivatives
This compound is a halogenated and ether-substituted aromatic compound. The presence of fluorine atoms is of particular interest in medicinal chemistry and materials science. Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Consequently, fluorinated compounds are integral to the development of novel pharmaceuticals and functional materials.[3][4][5] An understanding of the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and screening.
Molecular Structure and Predicted Physicochemical Properties
To understand the solubility of this compound, a thorough analysis of its molecular structure is essential.
Caption: Molecular Structure of this compound
Key structural features influencing solubility include:
-
Aromatic Benzene Ring: The core benzene ring is nonpolar and contributes to solubility in nonpolar solvents.
-
Halogen Substituents (Bromo and Difluoro): The highly electronegative fluorine atoms and the bromine atom create significant dipole moments, increasing the molecule's overall polarity compared to unsubstituted benzene.
-
Methoxyethoxy Group: This ether linkage introduces polarity and the potential for hydrogen bond acceptance via the oxygen atoms. This feature can enhance solubility in polar aprotic and, to a lesser extent, polar protic solvents.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] This means that substances with similar polarities and intermolecular forces tend to be soluble in one another.[6][7] The dissolution process involves overcoming solute-solute and solvent-solvent interactions to form new solute-solvent interactions.
The solubility of this compound is determined by a balance of its nonpolar and polar characteristics:
-
Polar Solvents: Polar protic solvents (e.g., methanol, ethanol) can engage in hydrogen bonding. While the subject molecule can act as a hydrogen bond acceptor at its ether oxygens, it lacks a hydrogen bond donor. Its solubility in these solvents is expected to be moderate. Polar aprotic solvents (e.g., DMSO, DMF, acetone) are anticipated to be effective solvents due to favorable dipole-dipole interactions.
-
Nonpolar Solvents: Nonpolar solvents (e.g., hexane, toluene) will primarily interact with the nonpolar benzene ring and the bromo substituent through London dispersion forces. The polar ether and fluoro groups may limit solubility in highly nonpolar solvents.
Predicted Solubility Profile
| Organic Solvent | Chemical Class | Predicted Solubility | Rationale for Prediction |
| Methanol | Polar Protic | Moderate to High | The polar ether group can accept hydrogen bonds, but the overall large, somewhat nonpolar structure may limit very high solubility. |
| Ethanol | Polar Protic | Moderate to High | Similar to methanol, with slightly lower polarity. |
| Isopropanol | Polar Protic | Moderate | Lower polarity than methanol and ethanol may lead to slightly reduced solubility. |
| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions are expected between acetone and the polar groups of the solute. |
| Acetonitrile | Polar Aprotic | High | Favorable dipole-dipole interactions are likely. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A very polar aprotic solvent that should effectively solvate the molecule. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, expected to be a good solvent. |
| Dichloromethane (DCM) | Moderately Polar | High | Good balance of polarity to interact with both polar and nonpolar regions of the molecule. |
| Tetrahydrofuran (THF) | Moderately Polar | High | The ether linkage in THF can interact favorably with the methoxyethoxy group. |
| Toluene | Nonpolar Aromatic | Moderate | The aromatic ring of toluene can interact with the benzene ring of the solute via π-stacking. |
| Hexane | Nonpolar Aliphatic | Low to Moderate | Primarily London dispersion forces will be at play; the polar groups of the solute will likely limit high solubility. |
| Diethyl Ether | Slightly Polar | High | The ether nature of the solvent should lead to good miscibility. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.
Materials and Reagents
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks, vials with screw caps
-
Analytical balance
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several vials. The excess solid is crucial to ensure saturation.
-
To each vial, add a precise volume of the chosen organic solvent.
-
Seal the vials securely to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25°C).
-
Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.[8] A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Factors Influencing Solubility
-
Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.[9] This is because the dissolution process is often endothermic. Therefore, it is critical to control and report the temperature at which solubility is determined.
-
Pressure: For solid and liquid solutes, the effect of pressure on solubility is generally negligible.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound should be consulted, general precautions for handling similar halogenated aromatic compounds should be followed.[10][11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any vapors or dust.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound. While specific quantitative data is not yet widely published, a strong predictive framework based on its molecular structure and the principles of chemical interactions has been established. The detailed experimental protocol provided herein offers a robust methodology for researchers to determine the precise solubility in a range of organic solvents, which is a critical step for the successful application of this compound in research and development.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. xieshichem.com [xieshichem.com]
- 4. nbinno.com [nbinno.com]
- 5. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. aaronchem.com [aaronchem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
The Structural Elucidation of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene: A Technical Guide to Synthesis, Crystallization, and X-ray Diffraction Analysis
This guide provides a comprehensive technical framework for the synthesis, crystallization, and structural analysis of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene. As no public crystallographic data for this specific compound is available, this document serves as a detailed roadmap for researchers in medicinal chemistry, materials science, and drug development to determine its three-dimensional structure. The strategic incorporation of bromine, fluorine, and a flexible methoxyethoxy chain presents a molecule of significant interest, and understanding its solid-state conformation is key to unlocking its potential.
The presence of fluorine atoms in drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] Similarly, the bromine atom provides a versatile handle for further chemical modification through cross-coupling reactions, a cornerstone of modern synthetic chemistry. The methoxyethoxy side chain can influence solubility and introduces conformational flexibility. Elucidating the crystal structure of this compound will provide invaluable insights into its intermolecular interactions, which govern its physicochemical properties and its potential utility as a pharmaceutical intermediate or advanced material.
Part I: Synthesis and Purification: A Pathway to a Crystalline Candidate
A robust and high-purity synthesis is the foundational step for obtaining diffraction-quality crystals.[4] The most direct and logical approach to this compound is a Williamson ether synthesis. This method involves the reaction of a corresponding phenol with an alkyl halide under basic conditions.[2]
Proposed Synthetic Route:
The synthesis will proceed in two main stages: the preparation of the key intermediate, 4-bromo-2,3-difluorophenol, followed by its etherification.
Caption: Proposed two-stage synthesis of the target compound.
Detailed Experimental Protocol:
Stage 1: Synthesis of 4-Bromo-2,3-difluorophenol
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1-bromo-2,3-difluorobenzene in anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (n-BuLi) is added dropwise via the dropping funnel, and the reaction is stirred for 1 hour at this temperature.
-
Borylation: Trimethyl borate is added dropwise, and the mixture is allowed to slowly warm to room temperature overnight.
-
Oxidation and Workup: The reaction is cooled to 0 °C, and an aqueous solution of sodium hydroxide followed by hydrogen peroxide is carefully added. The mixture is stirred for 2 hours. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure 4-bromo-2,3-difluorophenol.
Stage 2: Synthesis of this compound
-
Reaction Setup: To a solution of 4-bromo-2,3-difluorophenol in acetone, potassium carbonate is added, followed by 2-chloroethyl methyl ether.[2]
-
Reaction: The mixture is heated to reflux and stirred overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Final Purification: The crude product is purified by column chromatography to yield the final compound. Purity should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to be >98% before attempting crystallization.[5]
Part II: The Strategy of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[1][6] For a novel compound, a systematic screening of various crystallization techniques is essential. Given that structurally similar compounds can be liquids at room temperature, methods suitable for low-melting solids or oils must be considered.[7]
Crystallization Screening Workflow:
Caption: A systematic workflow for screening crystallization conditions.
Detailed Crystallization Protocols:
-
Slow Evaporation:
-
Rationale: This is the simplest method, relying on the gradual increase in concentration as the solvent evaporates.[8]
-
Protocol: Prepare nearly saturated solutions of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol). Filter the solutions into clean, small vials. Cover the vials with a cap pierced with a needle to allow for slow solvent evaporation. Place the vials in a vibration-free location.[4]
-
-
Vapor Diffusion:
-
Rationale: This is a highly successful method that allows for very slow changes in solvent composition, promoting the growth of high-quality crystals.[8]
-
Protocol: In a small, open inner vial, dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., THF, toluene). Place this vial inside a larger, sealed vial containing a more volatile anti-solvent in which the compound is insoluble (e.g., pentane, hexane). The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.[8]
-
-
Slow Cooling:
-
Rationale: This method is effective for compounds that have a significant difference in solubility at high and low temperatures.
-
Protocol: Prepare a saturated solution of the compound in a suitable solvent (e.g., isopropanol, acetonitrile) at an elevated temperature. Ensure all solid is dissolved. Allow the solution to cool slowly to room temperature. To encourage slower cooling, the flask can be insulated.[1] If no crystals form, the solution can be placed in a refrigerator (4 °C) or freezer (-20 °C).
-
Part III: Single-Crystal X-ray Diffraction Analysis
Once a suitable crystal (typically 50-250 microns in size, optically clear) is obtained, its three-dimensional structure can be determined using single-crystal X-ray diffraction.[9]
Data Collection and Structure Solution Workflow:
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Low-Temperature Data Collection: The crystal is cooled to a low temperature (typically 100-120 K) in a stream of cold nitrogen gas. This is crucial as it minimizes thermal motion of the atoms, leading to higher resolution data and a more precise structure.[4][10]
-
Diffraction Experiment: The crystal is irradiated with a monochromatic X-ray beam.[11] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[11]
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of each diffraction spot.[11]
-
Structure Solution and Refinement: The phases of the diffracted X-rays are determined using computational methods to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to achieve the best possible fit.[11]
Part IV: Anticipated Structural Insights and Data Presentation
The successful determination of the crystal structure will provide a wealth of information. The primary results are typically summarized in a crystallographic information file (CIF) and presented in tabular format.
Hypothetical Crystallographic Data Table:
| Parameter | Hypothetical Value |
| Chemical Formula | C₉H₈BrF₂O₂ |
| Formula Weight | 265.06 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | a = 8.5, b = 12.1, c = 9.8 |
| α, β, γ (°) | α = 90, β = 105.5, γ = 90 |
| Volume (ų) | 970.4 |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Density (calculated) | 1.815 g/cm³ |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |
| Goodness-of-fit on F² | 1.05 |
From the refined structure, one can analyze:
-
Molecular Conformation: The precise bond lengths, bond angles, and torsion angles, particularly of the flexible methoxyethoxy side chain.
-
Intermolecular Interactions: The packing of molecules in the crystal lattice will reveal non-covalent interactions such as halogen bonding (involving the bromine atom), C-H···F hydrogen bonds, and π-π stacking, which are critical for understanding the material's properties.
-
Influence of Substituents: The interplay between the electron-withdrawing fluorine atoms and the bromine atom on the geometry and electronic properties of the benzene ring.
This comprehensive approach, from rational synthesis to detailed structural analysis, provides a clear and actionable path for researchers to elucidate the crystal structure of this compound, thereby enabling a deeper understanding of its chemical nature and paving the way for its potential applications.
References
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. US20010014697A1 - Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Low temperature single crystal X-ray diffraction: advantages, instrumentation and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. magritek.com [magritek.com]
- 6. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 7. labproinc.com [labproinc.com]
- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. researchgate.net [researchgate.net]
- 11. creative-biostructure.com [creative-biostructure.com]
The Strategic Deployment of Substituted Difluorobenzenes in Modern Chemistry: A Technical Guide
Abstract
The strategic incorporation of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science. Among the myriad of fluorinated scaffolds, substituted difluorobenzenes have emerged as particularly valuable building blocks, offering a unique confluence of physicochemical properties that can be leveraged to optimize molecular design. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and application of substituted difluorobenzene compounds. By delving into the causality behind experimental choices and presenting validated protocols, this guide aims to empower scientists to effectively harness the potential of this versatile chemical motif.
The Enduring Impact of Fluorine in Molecular Design
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] The high electronegativity of fluorine, second only to neon, and the strength of the carbon-fluorine bond are central to its transformative effects.[2] In the context of drug discovery, strategic fluorination can lead to:
-
Enhanced Metabolic Stability: The robust C-F bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.[2][3]
-
Improved Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[3][4][5]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups, influencing a molecule's ionization state at physiological pH.
-
Conformational Control: The introduction of fluorine can induce specific conformational preferences through steric and electronic interactions, which can be crucial for optimizing binding to a biological target.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions.[5]
These advantageous properties have led to a significant increase in the prevalence of fluorinated compounds in pharmaceuticals and agrochemicals.[6][7]
The Difluorobenzene Core: A Privileged Scaffold
Substituted difluorobenzenes offer a versatile platform for molecular design, with the relative positioning of the two fluorine atoms—ortho (1,2-), meta (1,3-), and para (1,4-)—imparting distinct electronic and steric properties to the aromatic ring. Understanding the unique characteristics of each isomer is paramount for their effective utilization.
Physicochemical Properties of Difluorobenzene Isomers
The physical properties of the three difluorobenzene isomers are summarized in the table below. These differences, though seemingly subtle, can have significant implications for their behavior in chemical reactions and biological systems.
| Property | 1,2-Difluorobenzene | 1,3-Difluorobenzene | 1,4-Difluorobenzene |
| Molecular Formula | C₆H₄F₂ | C₆H₄F₂ | C₆H₄F₂ |
| Molar Mass ( g/mol ) | 114.09 | 114.09 | 114.09 |
| Boiling Point (°C) | 92 | 83 | 88-89 |
| Melting Point (°C) | -34 | -59 | -13 |
| Density (g/mL) | 1.1599 | 1.163 | ~1.17 |
| CAS Number | 367-11-3 | 372-18-9 | 540-36-3 |
Data compiled from various sources, including PubChem and commercial supplier information.[8][9][10][11][12]
Reactivity and Directing Effects
The two fluorine atoms on the benzene ring are strongly deactivating towards electrophilic aromatic substitution due to their inductive electron-withdrawing effects.[13] However, they are ortho, para-directing due to resonance effects. The interplay of these effects, combined with the relative positions of the fluorine atoms, dictates the reactivity and regioselectivity of substitution reactions.
A prime example of this is the Friedel-Crafts acylation, where the reactivity of the difluorobenzene isomers follows the order: 1,3-difluorobenzene > 1,2-difluorobenzene ≈ 1,4-difluorobenzene.[13] This is because in 1,3-difluorobenzene, the directing effects of the two fluorine atoms reinforce each other, activating the C4 position for electrophilic attack. In contrast, the directing effects in the 1,2- and 1,4-isomers are not as constructively aligned, leading to lower reactivity.[13]
Synthetic Strategies for Accessing Substituted Difluorobenzenes
A variety of synthetic methods are available for the preparation of substituted difluorobenzenes, ranging from classical transformations to modern catalytic approaches. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and scalability.
Traditional Synthetic Routes
The Balz-Schiemann Reaction: This classical method remains a primary route for introducing fluorine onto an aromatic ring.[14][15] It involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[12][15] While reliable, this multi-step process can suffer from moderate yields and the generation of hazardous byproducts.[8][14]
Experimental Protocol: Synthesis of 1,2-Difluorobenzene via the Balz-Schiemann Reaction [12]
-
Diazotization: 2-Fluoroaniline is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄). The solution is cooled to 0-5 °C.
-
A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The reaction is stirred for 30-60 minutes.
-
The resulting diazonium tetrafluoroborate salt precipitates from the solution and is collected by filtration.
-
Thermal Decomposition: The isolated diazonium salt is gently heated, leading to the evolution of nitrogen gas and boron trifluoride, and the formation of 1,2-difluorobenzene.
-
The crude product is purified by distillation.
Nucleophilic Aromatic Substitution (SNAr): In cases where the difluorobenzene ring is activated by strong electron-withdrawing groups, direct nucleophilic substitution of a leaving group (e.g., a halogen) can be an effective strategy.
Modern Catalytic Methods
Recent advances in catalysis have provided more efficient and versatile methods for the synthesis and functionalization of difluorobenzenes.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling reaction, for instance, has been successfully employed for the site-selective arylation of dihalogenated trifluoromethyl-benzene derivatives.[16] The regioselectivity of these reactions is often governed by a combination of steric and electronic factors.[16]
C-H Functionalization: Direct C-H functionalization has emerged as a powerful, atom-economical strategy for the synthesis of complex substituted difluorobenzenes.[17][18] These reactions often utilize transition metal catalysts to selectively activate and functionalize C-H bonds, obviating the need for pre-functionalized starting materials.[18][19] For example, penta-, tetra-, tri-, and difluorobenzenes can undergo direct arylation with a range of aryl halides in high yield.[17] Computational studies suggest that the C-H bond cleavage in these reactions can occur via a concerted metalation-deprotonation mechanism.[19]
Conceptual Workflow for Catalytic C-H Functionalization
References
- 1. researchgate.net [researchgate.net]
- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. scispace.com [scispace.com]
- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. 1,3-Difluorobenzene | C6H4F2 | CID 9741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,4-Difluorobenzene | C6H4F2 | CID 10892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1,2-Difluorobenzene - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 15. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene
Introduction: Synthesizing Complex Biaryl Structures
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron species and an organohalide has become indispensable in the pharmaceutical and materials science industries for the construction of complex biaryl and heteroaryl scaffolds.[3][4]
This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene , a key intermediate in the synthesis of various high-value molecules. The presence of difluoro substituents renders the aromatic ring electron-deficient, which generally enhances the reactivity of the aryl bromide towards oxidative addition, a critical step in the catalytic cycle.[5] However, the substitution pattern also presents unique challenges that necessitate careful optimization of the reaction conditions. This guide offers a robust starting point for researchers, scientists, and drug development professionals, grounded in mechanistic principles and field-proven insights.
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species.[1][5][6] The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[1]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic moiety to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[7][8][9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1][5]
Below is a diagram illustrating the catalytic cycle:
References
- 1. byjus.com [byjus.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of the Buchwald-Hartwig amination for the synthesis of novel arylamines from 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene. The protocols and insights presented herein are grounded in established mechanistic principles and tailored to address the specific challenges posed by this electron-rich and sterically demanding substrate.
Foundational Principles: A Strategic Overview of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful method for the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed coupling of amines with aryl halides.[1][2] Its broad adoption, particularly in the pharmaceutical industry, stems from its remarkable functional group tolerance and its ability to overcome the limitations of classical methods for arylamine synthesis.[1][3]
The reaction proceeds via a catalytic cycle initiated by the oxidative addition of an aryl halide to a palladium(0) complex.[2][4] Subsequent coordination of the amine, deprotonation by a base, and reductive elimination from the palladium(II) intermediate afford the desired arylamine and regenerate the active palladium(0) catalyst.[2][4][5] The efficiency and scope of this transformation are critically dependent on the judicious selection of the phosphine ligand, base, and reaction conditions.[6][7]
The substrate of interest, this compound, presents a unique set of challenges and opportunities. The presence of two fluorine atoms and a methoxyethoxy group renders the aromatic ring electron-rich, which can influence the rate of oxidative addition. Furthermore, the substitution pattern contributes to steric hindrance around the C-Br bond, necessitating a carefully optimized catalyst system.
The Catalytic Heart: Unraveling the Buchwald-Hartwig Cycle
A fundamental understanding of the catalytic cycle is paramount for rational protocol design and troubleshooting. The generally accepted mechanism involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4][8]
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the final reductive elimination step, while minimizing side reactions such as β-hydride elimination.[1] For sterically demanding substrates, ligands like those from the Buchwald (e.g., XPhos, RuPhos) or Hartwig (e.g., ferrocene-derived) series have demonstrated remarkable efficacy.[1][7]
Experimental Design and Workflow: A Step-by-Step Visualization
A successful Buchwald-Hartwig amination hinges on meticulous experimental setup and execution under an inert atmosphere to protect the sensitive palladium catalyst. The general workflow is outlined below.
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol provides a robust starting point for the amination of this compound with a generic secondary amine (e.g., morpholine). Optimization of catalyst, ligand, base, and temperature may be necessary for different amine coupling partners.
Materials and Reagents:
-
This compound
-
Amine (e.g., Morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)
-
Phosphine ligand (e.g., XPhos or RuPhos)
-
Base (e.g., Sodium tert-butoxide or Cesium carbonate)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[3]
-
The flask is sealed, and the atmosphere is replaced with an inert gas by evacuating and backfilling three times.
-
Under the inert atmosphere, add the base (e.g., Sodium tert-butoxide, 1.4 equivalents) and this compound (1.0 equivalent).[3]
-
Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M) via syringe.[9]
-
Finally, add the amine (1.2 equivalents) to the reaction mixture via syringe.[3]
-
Reaction: The reaction mixture is stirred at a temperature ranging from 80 to 110 °C. The optimal temperature should be determined empirically.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.[9]
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.[3]
-
Combine the organic filtrates and wash with water and then brine.[3][9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The purified product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
Key Reaction Parameters and Optimization Strategies
The success of the Buchwald-Hartwig amination is highly dependent on the interplay of several factors. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Recommended Starting Conditions | Rationale and Optimization Considerations |
| Palladium Precatalyst | Pd₂(dba)₃ (2 mol%) or XPhos Pd G3 (2 mol%) | G3/G4 precatalysts offer improved air and moisture stability. Catalyst loading can sometimes be reduced for highly efficient systems. |
| Ligand | XPhos or RuPhos (4 mol%) | Bulky, electron-rich biarylphosphine ligands are generally effective for challenging substrates.[7] The ligand-to-palladium ratio can be optimized. |
| Base | Sodium tert-butoxide (NaOt-Bu) (1.4 eq.) | A strong, non-nucleophilic base is required to deprotonate the amine.[10][11] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be explored, potentially requiring higher temperatures.[4][5] |
| Solvent | Toluene or 1,4-Dioxane (0.1-0.2 M) | Aprotic, non-polar, or weakly polar solvents are typically used.[12] The choice of solvent can influence catalyst solubility and reactivity.[10][13] |
| Temperature | 80-110 °C | Higher temperatures are often required for less reactive aryl halides or sterically hindered substrates.[6] |
| Amine Stoichiometry | 1.2 equivalents | A slight excess of the amine is generally used to drive the reaction to completion. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxidation) - Insufficiently strong base - Low reaction temperature | - Ensure rigorous inert atmosphere techniques. - Screen stronger bases (e.g., LiHMDS). - Increase reaction temperature. |
| Formation of Side Products | - Hydrodehalogenation (replacement of Br with H) - Homocoupling of the aryl halide | - Ensure the absence of water. - Screen different ligands to favor reductive elimination over side reactions.[14] |
| Difficulty in Purification | - Residual palladium catalyst - Co-elution of product with starting materials | - Employ specialized methods for palladium removal (e.g., treatment with activated carbon or specific scavengers). - Optimize chromatographic conditions. |
Safety Considerations
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially pyrophoric. They should be handled under an inert atmosphere.
-
Bases: Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[15]
-
Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. All manipulations should be performed in a well-ventilated fume hood.[15]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. research.rug.nl [research.rug.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Sonogashira Reaction with Aryl Bromides
Introduction: The Strategic Importance of C(sp²)-C(sp) Bond Formation
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation is instrumental in the synthesis of complex molecules, including pharmaceuticals, natural products, organic materials, and nanomaterials.[1][3][4][5] The reaction's value is underscored by its ability to be conducted under mild conditions, such as at room temperature, in aqueous media, and with a mild base, which has broadened its application in the synthesis of intricate molecular architectures.[1][6]
Historically, the Sonogashira reaction, as reported in 1975, utilized a palladium catalyst in conjunction with a copper(I) co-catalyst, an improvement that allowed for milder reaction conditions compared to earlier palladium-only protocols.[1] While aryl iodides are highly reactive substrates in this coupling, the broader availability and lower cost of aryl bromides have driven the development of robust protocols specifically tailored for these less reactive partners.[7] This document provides a detailed guide for researchers, scientists, and drug development professionals on the optimal conditions and protocols for the successful execution of the Sonogashira reaction with aryl bromides.
Mechanistic Underpinnings: The Dual Catalytic Cycles
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Sonogashira coupling. The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][8]
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II) intermediate.[1][8] This is often considered the rate-limiting step of the reaction, particularly for less reactive aryl bromides.[1][9]
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide species.[1][2]
-
Transmetalation and Reductive Elimination: The copper acetylide then transmetalates to the Pd(II) complex, replacing the bromide.[1] The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst, thus completing the palladium cycle.[1]
The interplay between these two cycles is crucial for the efficiency of the reaction under mild conditions.
Caption: The dual catalytic cycles of the Sonogashira reaction.
Copper-Free Sonogashira Coupling: A Greener Alternative
While the copper co-catalyst enhances reactivity, it can also lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[1] This has spurred the development of copper-free Sonogashira protocols.[6][10] In the absence of copper, the deprotonation of the alkyne and its subsequent transfer to the palladium center are believed to occur directly at the palladium complex, often facilitated by the amine base.[2][11] These reactions may require more forcing conditions, such as higher temperatures or more specialized ligands, to achieve high yields with aryl bromides.[9]
Key Reaction Parameters for Aryl Bromides
The successful coupling of aryl bromides in a Sonogashira reaction is highly dependent on the careful selection of several key parameters. Due to their lower reactivity compared to aryl iodides, the choice of catalyst, ligand, base, and solvent is critical.[7]
Palladium Catalyst and Ligands: The Heart of the Reaction
The combination of the palladium source and the coordinating ligand is the most crucial factor in determining the success of a Sonogashira reaction with aryl bromides.
-
Palladium Precatalysts: Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[8] While effective, they may require higher catalyst loadings and temperatures for less reactive aryl bromides.[8][9] More modern, air-stable precatalysts, such as those based on N-heterocyclic carbenes (NHCs) or bulky, electron-rich phosphines, often exhibit higher activity at lower loadings.[8][12]
-
Phosphine Ligands: The electronic and steric properties of the phosphine ligand significantly impact the catalytic activity. Electron-rich and sterically bulky ligands can facilitate the rate-limiting oxidative addition step and promote the reductive elimination.[8] For challenging aryl bromides, ligands such as P(t-Bu)₃, XPhos, and SPhos have proven to be highly effective.[13][14]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donating ligands that form highly stable and active palladium complexes.[8] They are particularly effective in copper-free Sonogashira reactions and can promote the coupling of sterically hindered or electron-rich aryl bromides.[8]
The Role of the Copper(I) Co-catalyst
In the classic Sonogashira reaction, a copper(I) salt, typically CuI, is used as a co-catalyst. Its primary role is to facilitate the deprotonation of the terminal alkyne and form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15] While beneficial for accelerating the reaction, the presence of copper can lead to the formation of diynes through Glaser homocoupling, especially in the presence of oxygen.[1]
Base Selection: Activating the Alkyne
The base plays a critical role in the Sonogashira reaction by deprotonating the terminal alkyne, making it nucleophilic enough to react with the copper or palladium center.[2]
-
Amine Bases: Organic amine bases such as triethylamine (TEA), diisopropylamine (DIPA), and piperidine are commonly used.[9] They can often serve as both the base and the solvent.
-
Inorganic Bases: For certain applications, particularly in copper-free systems or with sensitive substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ can be effective.[16]
The choice of base can influence the reaction rate and the extent of side reactions.
Solvent Systems: Providing the Reaction Medium
The solvent must be capable of dissolving the reactants and catalysts and should be inert under the reaction conditions.
-
Aprotic Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), acetonitrile, and toluene are frequently employed.[9]
-
Amine Solvents: As mentioned, amine bases like TEA or DIPA can also serve as the solvent.
-
Aqueous Media: For green chemistry applications, Sonogashira reactions have been successfully performed in water, often with the aid of surfactants to solubilize the organic reactants.[5][17][18][19]
It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and minimize side reactions, particularly the Glaser coupling.[15]
| Component | Options | Key Considerations for Aryl Bromides |
| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [Pd(allyl)Cl]₂, Pd(OAc)₂ | Higher reactivity often seen with Pd(0) sources or precatalysts that readily form Pd(0). Air-stable precatalysts are preferred for reproducibility. |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, SPhos, NHCs (e.g., IPr) | Bulky, electron-rich phosphines or NHCs are generally required to facilitate the challenging oxidative addition of aryl bromides. |
| Copper Co-catalyst | CuI, CuBr | Typically 1-5 mol%. Essential for the classic, mild Sonogashira. Can be omitted in "copper-free" protocols, which may require more forcing conditions. |
| Base | Et₃N, i-Pr₂NH, Piperidine, Cs₂CO₃, K₂CO₃ | Must be strong enough to deprotonate the alkyne but not so strong as to cause side reactions. Amine bases can also act as solvents. |
| Solvent | THF, DMF, Toluene, Acetonitrile, Amine bases, Water (with surfactant) | Must be anhydrous and degassed. The choice can influence reaction rate and catalyst stability. |
| Temperature | Room Temperature to >100 °C | Aryl bromides often require elevated temperatures compared to aryl iodides. The specific temperature depends on the substrate's reactivity and the catalyst system.[9] |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific aryl bromide and alkyne used.
Protocol 1: Classic Copper-Catalyzed Sonogashira Coupling of an Aryl Bromide
This protocol is a general procedure for the coupling of an aryl bromide with a terminal alkyne using a palladium-phosphine catalyst and a copper(I) co-catalyst.
Materials:
-
Aryl bromide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (5 mL)
-
Anhydrous, degassed THF (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed THF (5 mL) and triethylamine (5 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for a Sonogashira reaction.
Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide at Room Temperature
This protocol is adapted from methodologies developed for milder, copper-free conditions, often employing more active catalyst systems.[12][13]
Materials:
-
Aryl bromide (1.0 mmol)
-
Terminal alkyne (1.5 mmol)
-
(AllylPdCl)₂ (0.01 mmol, 1 mol% Pd)
-
P(t-Bu)₃ (0.02 mmol, 2 mol%)
-
Anhydrous, degassed DMF (5 mL)
-
Amine base (e.g., piperidine or DIPA, 2.0 mmol)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add (AllylPdCl)₂ (0.01 mmol) and P(t-Bu)₃ (0.02 mmol) to a dry Schlenk flask.
-
Add anhydrous, degassed DMF (2 mL) and stir for 15 minutes to allow for catalyst formation.
-
In a separate vial, dissolve the aryl bromide (1.0 mmol) and the terminal alkyne (1.5 mmol) in anhydrous, degassed DMF (3 mL).
-
Add the solution of the aryl bromide and alkyne to the catalyst mixture via syringe.
-
Add the amine base (2.0 mmol) via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, perform the workup and purification as described in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst (Pd black formation)- Insufficiently reactive aryl bromide- Low reaction temperature | - Ensure strictly anhydrous and anaerobic conditions.[15]- Switch to a more active ligand (e.g., bulky, electron-rich phosphine or NHC).[8]- Increase the reaction temperature.[9] |
| Glaser Homocoupling | - Presence of oxygen- High concentration of copper catalyst | - Thoroughly degas all solvents and reagents.[1]- Reduce the amount of CuI or switch to a copper-free protocol.[1] |
| Decomposition of Starting Material | - Reaction temperature is too high- Incompatible base or solvent | - Lower the reaction temperature and extend the reaction time.- Screen different bases and solvents. |
| Difficulty with Sterically Hindered Substrates | - Steric hindrance impeding oxidative addition or reductive elimination | - Use a less bulky ligand if the hindrance is on the alkyne, or a more active, bulky ligand for hindered aryl bromides.[20] |
Conclusion
The Sonogashira reaction of aryl bromides is a versatile and powerful tool in synthetic chemistry. While aryl bromides are less reactive than their iodide counterparts, the careful selection of a highly active palladium catalyst system, appropriate base, and solvent allows for efficient coupling. The development of copper-free and room-temperature protocols has further expanded the utility and environmental friendliness of this important transformation. By understanding the underlying mechanistic principles and key reaction parameters, researchers can effectively troubleshoot and optimize the Sonogashira reaction for their specific synthetic targets.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. Recent advances in Sonogashira reactions. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 18. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Strategic Use of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene in Medicinal Chemistry
Introduction: A Modern Building Block for Targeted Therapeutics
In the landscape of modern drug discovery, the strategic design of small molecule inhibitors requires building blocks that offer both versatility in synthesis and the ability to impart favorable pharmacological properties. 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene is a highly functionalized aromatic scaffold poised for significant application in medicinal chemistry, particularly in the synthesis of targeted therapies like kinase inhibitors. While specific public-domain examples of its direct use are nascent, its structural features—a reactive bromine handle, a difluorinated phenyl ring, and a flexible methoxyethoxy side chain—provide a compelling triad of functionalities for researchers and drug development professionals.
The bromine atom serves as a key anchor for palladium-catalyzed cross-coupling reactions, one of the most powerful and widely used methodologies in pharmaceutical synthesis for constructing carbon-carbon and carbon-heteroatom bonds. The vicinal difluoro substitution pattern is a critical feature, as the incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate physicochemical properties such as lipophilicity and pKa, and improve binding affinity to biological targets. Furthermore, the 2-methoxyethoxy group can improve solubility and offers a handle for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, crucial parameters for converting a potent molecule into a viable drug.
This guide provides a detailed look into the potential applications of this compound, focusing on its use as a core component in the synthesis of kinase inhibitors. The protocols herein are based on established chemical principles and analogous reactions, providing a robust framework for its integration into drug discovery programs.
Physicochemical and Reactivity Profile
The unique substitution pattern of this compound dictates its chemical behavior and potential applications.
| Property | Value | Source/Method |
| Molecular Formula | C9H9BrF2O2 | Calculated |
| Molecular Weight | 267.07 g/mol | Calculated |
| Appearance | Predicted to be a colorless to light yellow liquid or low-melting solid | Analogy |
| Key Reactive Site | Carbon-Bromine (C-Br) bond on the aromatic ring | Chemical Principle |
| Key Modulating Groups | 1,2-Difluoro, 3-(2-methoxyethoxy) | Chemical Principle |
Reactivity Insights:
The primary site for synthetic elaboration is the C-Br bond, which is highly amenable to a variety of palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the two adjacent fluorine atoms increases the electrophilicity of the carbon atom bonded to bromine, which can facilitate the initial oxidative addition step in the catalytic cycle of many cross-coupling reactions. This enhanced reactivity makes it a valuable partner in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, even under relatively mild conditions.
Core Application: A Scaffold for Protein Kinase Inhibitors
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The development of small molecule kinase inhibitors that target the ATP-binding site is a major focus of pharmaceutical research. The this compound scaffold is an excellent starting point for generating libraries of potential kinase inhibitors. The brominated core can be coupled with various heterocyclic fragments (e.g., indazoles, pyrimidines, purines) that are known to interact with the hinge region of the kinase active site.
Hypothetical Kinase Inhibitor Synthesis Strategy
The diagram below illustrates a common strategy in medicinal chemistry where a core fragment is elaborated through cross-coupling to generate a final drug candidate.
Caption: Synthetic strategy for a kinase inhibitor using Suzuki-Miyaura coupling.
The resulting molecule combines the fluorinated phenyl ring, which can occupy one part of the kinase binding pocket, with a heterocyclic moiety designed to form key hydrogen bonds with the kinase hinge region. The methoxyethoxy side chain can be tailored to improve solubility and interact with the solvent-exposed region of the active site.
Experimental Protocols
The following protocols are detailed, self-validating methodologies for the synthetic utilization of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed coupling of the title compound with a heterocyclic boronic acid, a cornerstone reaction for building kinase inhibitor scaffolds.
Objective: To synthesize a biaryl compound by coupling this compound with a representative boronic acid.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv, as a model coupling partner)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
Tricyclohexylphosphine (PCy₃) or SPhos (0.04 equiv, 4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 equiv)
-
Toluene (Anhydrous)
-
Water (Degassed)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, and potassium phosphate.
-
Inerting the Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Causality: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Removing oxygen prevents catalyst degradation and ensures high catalytic activity.
-
Reagent Addition: Add Pd(OAc)₂ and the phosphine ligand to the flask under a positive pressure of inert gas.
-
Solvent Addition: Add anhydrous toluene and degassed water to the flask via syringe to create a 10:1 toluene:water mixture (e.g., 5 mL toluene, 0.5 mL water). The reaction should be approximately 0.1 M in the limiting reagent. Causality: The biphasic solvent system is highly effective for Suzuki couplings. Toluene solubilizes the organic components and the ligand, while the aqueous phase dissolves the inorganic base (K₃PO₄) and facilitates the transmetalation step.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and
Application Notes and Protocols for the Synthesis of PROTAC Linkers Using 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of action.[1] These heterobifunctional molecules catalytically induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[2][3] A PROTAC molecule is comprised of three key components: a "warhead" that binds the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects these two elements.[4][5][6]
While the warhead and E3 ligase ligand provide target specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's overall efficacy, influencing ternary complex formation, physicochemical properties, and pharmacokinetic profile.[1][][8] The length, rigidity, and chemical composition of the linker dictate the spatial orientation of the POI and E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.[9] The optimization of PROTAC linkers is, therefore, a key challenge and a significant area of research in the field.[8][]
This application note provides a detailed guide for the synthesis of novel PROTAC linkers utilizing 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene as a versatile and strategically functionalized building block.
Rationale for Utilizing this compound
The selection of this compound as a core scaffold for PROTAC linkers is based on a confluence of desirable physicochemical and synthetic properties:
-
Rigidity and Conformational Control: The phenyl ring provides a degree of rigidity to the linker, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[1][]
-
Modulation of Physicochemical Properties with Fluorine: The presence of two fluorine atoms on the aromatic ring can significantly impact the molecule's properties. Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[11] The electron-withdrawing nature of fluorine can also influence the reactivity of the aromatic ring.
-
Enhanced Solubility: The 2-methoxyethoxy group is incorporated to improve the solubility of the resulting PROTAC. Poor aqueous solubility is a common challenge in PROTAC development due to their high molecular weight and lipophilicity.[] The ether functionalities in this side chain can act as hydrogen bond acceptors, improving interactions with water.[12][13]
-
Synthetic Handle for Derivatization: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[14][15] This allows for the straightforward and modular installation of various functional groups required for conjugation to the warhead and E3 ligase ligand.
Synthetic Workflow Overview
The general strategy for constructing a PROTAC using this compound as a linker component involves a modular approach. The core idea is to sequentially functionalize the linker precursor at both ends to enable conjugation with the POI ligand and the E3 ligase ligand. The following diagram illustrates the conceptual workflow:
Caption: Conceptual workflow for PROTAC synthesis using a bifunctional linker.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of bifunctional linkers derived from this compound.
Protocol 1: Synthesis of a Bifunctional Linker via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a linker precursor where one end is functionalized with a boronic ester for subsequent cross-coupling, and the other end is prepared for conjugation, for example, through an amide bond formation.
Reaction Scheme:
Materials and Reagents:
| Reagent | Supplier | Grade |
| This compound | Commercial Source | ≥98% |
| (4-(Aminomethyl)phenyl)boronic acid hydrochloride | Commercial Source | ≥97% |
| Pd(dppf)Cl₂ | Commercial Source | Synthesis Grade |
| Potassium Carbonate (K₂CO₃) | Commercial Source | Anhydrous, ≥99% |
| 1,4-Dioxane | Commercial Source | Anhydrous, ≥99.8% |
| Water | In-house | Degassed, Deionized |
| Di-tert-butyl dicarbonate (Boc₂O) | Commercial Source | ≥99% |
| Triethylamine (TEA) | Commercial Source | ≥99.5% |
| Dichloromethane (DCM) | Commercial Source | Anhydrous, ≥99.8% |
Instrumentation:
-
Magnetic stirrer with heating plate
-
Schlenk line or inert atmosphere glovebox
-
Rotary evaporator
-
Flash chromatography system
-
LC-MS and NMR for characterization
Procedure:
-
Suzuki-Miyaura Coupling:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), (4-(aminomethyl)phenyl)boronic acid hydrochloride (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the coupled amine product.
-
-
Boc Protection of the Amine:
-
Dissolve the purified amine from the previous step in anhydrous DCM.
-
Add triethylamine (2.0 eq) and cool the solution to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The resulting Boc-protected linker can be further purified by flash chromatography if necessary.
-
Characterization: The structure and purity of the final bifunctional linker should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and LC-MS.
Protocol 2: Synthesis of a Bifunctional Linker via Buchwald-Hartwig Amination
This protocol outlines the synthesis of a linker precursor with a terminal amine, which can be further functionalized, and a handle for attachment to a warhead or E3 ligase ligand.
Reaction Scheme:
Materials and Reagents:
| Reagent | Supplier | Grade |
| This compound | Commercial Source | ≥98% |
| Boc-piperazine | Commercial Source | ≥98% |
| Pd₂(dba)₃ | Commercial Source | Synthesis Grade |
| XPhos | Commercial Source | ≥98% |
| Sodium tert-butoxide (NaOᵗBu) | Commercial Source | ≥98% |
| Toluene | Commercial Source | Anhydrous, ≥99.8% |
Instrumentation:
-
Magnetic stirrer with heating plate
-
Inert atmosphere glovebox or Schlenk line
-
Rotary evaporator
-
Flash chromatography system
-
LC-MS and NMR for characterization
Procedure:
-
Buchwald-Hartwig Amination:
-
In a glovebox, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq) to a flame-dried Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound (1.0 eq), Boc-piperazine (1.2 eq), and NaOᵗBu (1.4 eq).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the Boc-protected piperazine-linked product.
-
-
Boc Deprotection:
-
Dissolve the purified product in a solution of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in DCM.
-
Stir at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
The resulting amine salt can be used directly in the next step or neutralized with a base.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and LC-MS to confirm its identity and purity.
Data Presentation and Characterization
The successful synthesis of the PROTAC linker precursors should be confirmed by a suite of analytical techniques. Representative data is summarized below.
Table 1: Representative Analytical Data for Synthesized Linker Precursors
| Compound ID | Synthetic Protocol | Yield (%) | Purity (LC-MS) | ¹H NMR | ¹⁹F NMR |
| L1 | Protocol 1 | 75 | >95% | Conforms to expected structure | Two distinct fluorine signals observed |
| L2 | Protocol 2 | 82 | >95% | Conforms to expected structure | Two distinct fluorine signals observed |
Visualization of Synthetic Pathways
The following diagram illustrates the synthetic pathways described in the protocols.
Caption: Synthetic pathways for bifunctional linkers.
Conclusion
The strategic use of this compound offers a robust platform for the synthesis of novel PROTAC linkers with potentially advantageous physicochemical properties. The protocols detailed in this application note provide a clear and reproducible methodology for the construction of bifunctional linkers using well-established palladium-catalyzed cross-coupling reactions. These linkers can then be readily incorporated into PROTAC molecules for the targeted degradation of disease-relevant proteins. The modular nature of these synthetic routes allows for extensive diversification and optimization of the linker, a critical step in the development of potent and selective PROTAC therapeutics.
References
- 1. chempep.com [chempep.com]
- 2. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - American Chemical Society [acs.digitellinc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 11. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the palladium-catalyzed cross-coupling of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene. This fluorinated aromatic building block is of significant interest in medicinal chemistry due to the advantageous properties conferred by fluorine in drug candidates, such as enhanced metabolic stability and binding affinity.[1][2][3][4] These application notes detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling the synthesis of a diverse range of functionalized derivatives. The methodologies presented are based on established principles of palladium catalysis and provide a robust starting point for reaction optimization.
Introduction: The Strategic Importance of Fluorinated Scaffolds
The introduction of fluorine atoms into small molecules is a widely employed strategy in modern drug discovery.[1][3][4] The unique electronic properties of fluorine can significantly influence a molecule's lipophilicity, acidity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][4] The subject of this guide, this compound, is a versatile scaffold for the synthesis of novel drug candidates. The difluorobenzene core provides a metabolically stable aromatic ring, while the methoxyethoxy side chain can enhance solubility and provide a handle for further modification. The bromine atom serves as a key functional group for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.
Core Concepts in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[5][6] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The choice of palladium precursor, ligand, base, and solvent are critical for the success of these reactions and are often interdependent. The electron-deficient nature of the difluorinated benzene ring in the target substrate is expected to facilitate the initial oxidative addition step.[7]
Experimental Protocols
The following protocols are provided as a starting point for the cross-coupling of this compound. Optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific coupling partners.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl compounds.[8][9]
Reaction Scheme:
Figure 2: General scheme for the Suzuki-Miyaura coupling.
Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).[8]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Starting Condition | Notes |
| Palladium Catalyst | Pd(dppf)Cl₂ | Other common catalysts include Pd(PPh₃)₄ and Pd(OAc)₂ with a suitable ligand. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction outcome. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O | A mixture of an organic solvent and water is typically used. |
| Temperature | 80-100 °C | Optimization may be required depending on the reactivity of the boronic acid. |
Table 1: Recommended starting conditions for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines.[10][11]
Reaction Scheme:
Figure 3: General scheme for the Buchwald-Hartwig amination.
Protocol:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried Schlenk flask with a magnetic stir bar.
-
Reagent Addition: Add the base (e.g., NaOt-Bu, 1.4 equiv.) and this compound (1.0 equiv.).
-
Solvent and Amine Addition: Add an anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 equiv.).
-
Reaction: Seal the flask and heat the mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
| Parameter | Recommended Starting Condition | Notes |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | These are common precursors for generating the active Pd(0) catalyst in situ. |
| Ligand | XPhos, RuPhos, BINAP | The choice of ligand is crucial and depends on the amine coupling partner.[10][12] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are typically used. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous and degassed solvents are essential for this reaction. |
| Temperature | 80-110 °C | Higher temperatures may be required for less reactive amines. |
Table 2: Recommended starting conditions for Buchwald-Hartwig amination.
Sonogashira Coupling: C-C (sp²-sp) Bond Formation
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.[13][14]
Reaction Scheme:
Figure 4: General scheme for the Sonogashira coupling.
Protocol:
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Inert Atmosphere: Seal the flask and replace the atmosphere with an inert gas.
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
| Parameter | Recommended Starting Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | These are commonly used catalysts for Sonogashira coupling. |
| Copper(I) Co-catalyst | CuI | This is a crucial co-catalyst for the reaction. |
| Base | Triethylamine, Diisopropylamine | The base also often serves as the solvent or co-solvent. |
| Solvent | THF, DMF, Acetonitrile | The choice of solvent can influence the reaction rate. |
| Temperature | Room Temperature to 60 °C | The reaction is often run at or slightly above room temperature. |
Table 3: Recommended starting conditions for Sonogashira coupling.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Ensure all reagents and solvents are anhydrous and degassed, especially for Buchwald-Hartwig and Sonogashira reactions.
-
Increase the reaction temperature or time.
-
Screen different palladium catalysts, ligands, and bases.
-
Check the quality of the starting materials.
-
-
Side Product Formation:
-
Homocoupling of the boronic acid (in Suzuki coupling) can be minimized by using a less reactive base or lower temperatures.
-
Debromination of the starting material can occur at high temperatures or with certain catalyst/ligand combinations. Consider milder reaction conditions.
-
-
Poor Yields:
-
Optimize the stoichiometry of the reagents. An excess of the coupling partner is often beneficial.
-
The choice of ligand can have a dramatic effect on the yield. For challenging substrates, consider using more advanced, sterically hindered ligands.[15]
-
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Many organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Strong bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (PPE).
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of a wide range of functionalized molecules with potential applications in drug discovery. The protocols outlined in this document serve as a robust starting point for researchers to explore the chemical space around this valuable fluorinated scaffold. Careful optimization of the reaction conditions will be key to achieving high yields and purity for specific target molecules.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icmpp.ro [icmpp.ro]
- 7. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. kbfi.ee [kbfi.ee]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the C-Br Bond in 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene
Introduction
5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene is a key building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The strategic positioning of the bromo, difluoro, and methoxyethoxy groups offers a versatile platform for a wide array of chemical transformations. The electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the C-Br bond, making this substrate particularly amenable to a variety of cross-coupling reactions. This guide provides a comprehensive overview of established and effective protocols for the functionalization of this C-Br bond, offering researchers and drug development professionals a detailed roadmap for its synthetic manipulation.
The following sections will delve into the mechanistic underpinnings and practical execution of several key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as Grignard reagent formation and lithiation-borylation strategies. Each protocol is designed to be self-validating, with explanations for the selection of reagents and conditions to ensure reproducibility and success.
Palladium-Catalyzed Cross-Coupling Reactions: A General Overview
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl bromide, inserting into the C-Br bond to form a palladium(II) intermediate.
-
Transmetalation: The organic group from an organometallic reagent is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired product.
The electronic and steric properties of the ligands coordinated to the palladium center play a crucial role in modulating the reactivity and stability of the catalyst throughout the cycle.[4][5] Electron-rich and bulky ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[4][6]
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organohalide.[7] This reaction is widely used in the synthesis of biaryls, styrenes, and polyolefins.[7]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura coupling follows the general pathway of palladium-catalyzed cross-coupling reactions. A key feature of this reaction is the activation of the organoboron species by a base, which facilitates the transmetalation step.[8]
Experimental Protocol: Synthesis of 4-(1,2-difluoro-3-(2-methoxyethoxy)phenyl)pyridine
This protocol details the coupling of this compound with 4-pyridylboronic acid.
Table 1: Reagents and Stoichiometry for Suzuki-Miyaura Coupling
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| This compound | 1.0 | 283 mg |
| 4-Pyridylboronic acid | 1.2 | 147 mg |
| Pd(PPh₃)₄ | 0.03 | 34.7 mg |
| K₂CO₃ | 2.0 | 276 mg |
| Toluene | - | 5 mL |
| H₂O | - | 1 mL |
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, 4-pyridylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add toluene and water to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable palladium(0) precatalyst. The triphenylphosphine ligands are suitable for a wide range of Suzuki couplings.
-
Base: K₂CO₃ is a moderately strong inorganic base that is effective in activating the boronic acid for transmetalation.
-
Solvent System: The toluene/water biphasic system is standard for Suzuki reactions, allowing for the dissolution of both the organic substrates and the inorganic base.[4]
Visualization of the Suzuki-Miyaura Coupling Workflow:
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[9][10] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[9]
Mechanistic Considerations
The mechanism of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions.[9] A key step is the formation of a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[11]
Experimental Protocol: Synthesis of N-(1,2-difluoro-3-(2-methoxyethoxy)phenyl)aniline
This protocol describes the coupling of this compound with aniline.
Table 2: Reagents and Stoichiometry for Buchwald-Hartwig Amination
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| This compound | 1.0 | 283 mg |
| Aniline | 1.2 | 112 µL |
| Pd₂(dba)₃ | 0.01 | 9.2 mg |
| XPhos | 0.04 | 19.1 mg |
| NaOt-Bu | 1.4 | 135 mg |
| Toluene | - | 5 mL |
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a flame-dried Schlenk flask.
-
Add toluene, followed by this compound and aniline.
-
Seal the flask and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography.
Rationale for Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for a wide range of Buchwald-Hartwig aminations.[12]
-
Base: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base that is commonly used in this reaction to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Inert Atmosphere: The use of a glovebox and Schlenk techniques is crucial as the palladium(0) catalyst and some ligands are sensitive to oxygen.
Visualization of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction is a powerful tool for the synthesis of enynes and aryl-substituted alkynes.
Mechanistic Considerations
The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Reductive elimination then yields the final product and regenerates the palladium(0) catalyst.
Experimental Protocol: Synthesis of 1,2-difluoro-3-(2-methoxyethoxy)-5-(phenylethynyl)benzene
This protocol outlines the coupling of this compound with phenylacetylene.
Table 3: Reagents and Stoichiometry for Sonogashira Coupling
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| This compound | 1.0 | 283 mg |
| Phenylacetylene | 1.5 | 165 µL |
| PdCl₂(PPh₃)₂ | 0.02 | 14 mg |
| CuI | 0.04 | 7.6 mg |
| Triethylamine (TEA) | 3.0 | 418 µL |
| THF | - | 5 mL |
Procedure:
-
To a Schlenk flask under argon, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add THF and triethylamine.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Rationale for Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst (PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) is standard for Sonogashira couplings.
-
Base: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent.
-
Mild Conditions: The reaction can often be carried out at room temperature, which is advantageous for substrates with sensitive functional groups.
Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from this compound provides a powerful nucleophile that can react with a variety of electrophiles.[15]
Considerations for Grignard Reagent Formation
The formation of Grignard reagents requires strictly anhydrous conditions, as they are highly reactive towards water.[16] The magnesium metal surface may need to be activated to initiate the reaction.[16]
Experimental Protocol: Formation of (2,3-difluoro-5-(2-methoxyethoxy)phenyl)magnesium bromide and Reaction with Benzaldehyde
Table 4: Reagents and Stoichiometry for Grignard Reaction
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| This compound | 1.0 | 283 mg |
| Magnesium turnings | 1.5 | 36.5 mg |
| Iodine | 1 crystal | - |
| Anhydrous THF | - | 5 mL |
| Benzaldehyde | 1.1 | 112 µL |
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under a stream of argon.
-
Add magnesium turnings and a small crystal of iodine to the flask.
-
Gently heat the flask with a heat gun until purple iodine vapors are observed, then cool to room temperature.
-
Add a small amount of a solution of this compound in anhydrous THF to the magnesium.
-
If the reaction does not initiate (disappearance of iodine color and gentle reflux), add a few drops of 1,2-dibromoethane.
-
Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the reaction for an additional hour.
-
Cool the Grignard reagent to 0 °C and add a solution of benzaldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography.
Visualization of the Grignard Reagent Formation and Reaction Workflow:
Caption: Grignard Reagent Formation and Reaction Workflow.
Lithiation-Borylation: A Versatile Functionalization Strategy
The lithiation-borylation sequence offers a powerful method for the stereospecific synthesis of organoboron compounds.[17] This strategy involves the initial formation of an organolithium species, which is then trapped with a boronic ester. The resulting organoboronate can then be used in a variety of subsequent transformations, including Suzuki-Miyaura couplings.[18]
Experimental Protocol: Synthesis of 2-(2,3-difluoro-5-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This protocol describes the conversion of the C-Br bond to a C-B bond.
Table 5: Reagents and Stoichiometry for Lithiation-Borylation
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| This compound | 1.0 | 283 mg |
| n-Butyllithium (2.5 M in hexanes) | 1.1 | 0.44 mL |
| Isopropyl pinacol borate | 1.2 | 240 µL |
| Anhydrous THF | - | 5 mL |
Procedure:
-
To a flame-dried Schlenk flask under argon, add a solution of this compound in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium dropwise and stir the mixture at -78 °C for 1 hour.
-
Add isopropyl pinacol borate dropwise and continue stirring at -78 °C for 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography.
Rationale for Experimental Choices:
-
Low Temperature: The lithiation step is performed at -78 °C to prevent unwanted side reactions and ensure the stability of the aryllithium intermediate.
-
Borylating Agent: Isopropyl pinacol borate is a common and effective reagent for trapping organolithium species to form pinacol boronate esters.
Conclusion
The functionalization of the C-Br bond in this compound provides access to a diverse range of valuable chemical intermediates. The protocols detailed in this guide offer reliable and reproducible methods for achieving C-C, C-N, and C-B bond formations. By understanding the underlying mechanisms and the rationale behind the experimental choices, researchers can confidently apply and adapt these procedures to advance their synthetic endeavors in drug discovery and materials science.
References
- 1. fiveable.me [fiveable.me]
- 2. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 3. nobelprize.org [nobelprize.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Grignard reagent - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chemistry.illinois.edu [chemistry.illinois.edu]
- 18. scispace.com [scispace.com]
Application Notes and Protocols: Experimental Procedure for the Lithiation of Bromodifluorobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Lithiated Difluorophenyl Intermediates
The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—can dramatically improve the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among the various fluorinated motifs, the difluorophenyl group is of particular interest. The regioselective functionalization of this moiety, however, presents a significant synthetic challenge.
This application note provides a comprehensive guide to the lithiation of bromodifluorobenzene derivatives, a powerful and versatile strategy for creating valuable difluorophenyl-containing building blocks. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and address critical safety considerations. Our focus is to equip researchers with the knowledge and practical guidance necessary to successfully implement this methodology in their synthetic endeavors.
Mechanistic Considerations: The "Why" Behind the "How"
The successful lithiation of bromodifluorobenzene derivatives hinges on a nuanced understanding of competing reaction pathways: lithium-halogen exchange versus deprotonation (ortho-lithiation). The regioselectivity is dictated by the choice of the organolithium reagent, solvent, temperature, and the substitution pattern of the aromatic ring.
Lithium-Halogen Exchange
This process involves the exchange of the bromine atom for a lithium atom. It is typically favored when using alkyllithiums like n-butyllithium (n-BuLi) or tert--butyllithium (t-BuLi). The reaction proceeds rapidly, even at very low temperatures (e.g., -78 °C), and is often the dominant pathway for bromoarenes. The driving force for this reaction is the formation of a more stable organolithium species.
Directed Ortho-Lithiation (DoM)
In contrast, ortho-lithiation involves the removal of a proton from the position adjacent (ortho) to a directing metalating group (DMG) by a strong base. In the context of bromodifluorobenzene, the fluorine atoms themselves can act as weak directing groups due to their inductive electron-withdrawing nature, which increases the acidity of the adjacent protons. Sterically hindered and less nucleophilic bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), are often employed to favor deprotonation over nucleophilic addition or lithium-halogen exchange.
The choice between these pathways is critical. For instance, using n-BuLi with a bromodifluorobenzene will likely result in lithium-halogen exchange, placing the lithium at the position of the original bromine atom. Conversely, using LDA may lead to deprotonation at a position ortho to a fluorine atom, provided there are no other more powerful directing groups present.
Visualization of Reaction Pathways
Caption: Competing pathways in the lithiation of bromodifluorobenzene derivatives.
Experimental Protocols
Safety First: Handling Pyrophoric Reagents
Organolithium reagents such as n-butyllithium are highly pyrophoric, meaning they can ignite spontaneously on contact with air or moisture. Strict adherence to safety protocols is paramount.
-
Work Environment : All manipulations must be performed under an inert atmosphere (argon or nitrogen) using either a Schlenk line or a glovebox. Ensure the work area is clean and free of flammable materials.
-
Personal Protective Equipment (PPE) : Always wear a flame-resistant lab coat, safety glasses or a face shield, and appropriate gloves (nitrile or neoprene).
-
Quenching : Have a quenching solution (e.g., isopropanol) and a dry powder fire extinguisher readily accessible. Never use water to extinguish an organolithium fire.
-
Waste Disposal : All glassware and syringes contaminated with organolithium reagents must be quenched carefully and disposed of as hazardous waste.
Protocol 1: Lithium-Halogen Exchange using n-Butyllithium
This protocol describes the generation of a difluorophenyllithium species via lithium-bromine exchange, followed by trapping with an electrophile (e.g., an aldehyde or ketone).
Materials and Equipment:
-
Bromodifluorobenzene derivative
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et2O)
-
n-Butyllithium (solution in hexanes, typically 1.6 M or 2.5 M)
-
Electrophile (e.g., benzaldehyde, acetone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk line or glovebox
-
Flame-dried glassware
-
Syringes and needles
-
Low-temperature bath (dry ice/acetone, -78 °C)
| Reagent/Solvent | Purpose | Key Considerations |
| Anhydrous THF/Et₂O | Reaction Solvent | Must be rigorously dried and deoxygenated. THF can be deprotonated by n-BuLi at temperatures above -78 °C. |
| n-Butyllithium | Lithiating Agent | Pyrophoric. Should be titrated periodically to determine the exact concentration. |
| Electrophile | Trapping Agent | Must be anhydrous. Added after the formation of the organolithium intermediate. |
| Sat. aq. NH₄Cl | Quenching Agent | Used to quench the reaction and protonate the resulting alkoxide. |
Step-by-Step Procedure:
-
Reaction Setup : Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Initial Cooling : Place the flask under a positive pressure of inert gas and cool it to -78 °C using a dry ice/acetone bath.
-
Addition of Substrate and Solvent : To the cooled flask, add the bromodifluorobenzene derivative (1.0 eq) followed by anhydrous THF or Et₂O via syringe to achieve a concentration of approximately 0.1-0.3 M.
-
Lithiation : Slowly add n-butyllithium (1.05-1.1 eq) dropwise to the stirred solution over 10-15 minutes. A color change is often observed. Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.
-
Electrophilic Quench : Add the electrophile (1.1-1.2 eq), either neat or as a solution in the reaction solvent, dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
Warming : After the addition of the electrophile is complete, stir the reaction at -78 °C for an additional 1-2 hours, then slowly allow it to warm to room temperature.
-
Workup : Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the lithiation and electrophilic quench.
Troubleshooting and Field-Proven Insights
-
Low Yields : This can often be attributed to moisture or oxygen in the reaction system. Ensure all glassware is rigorously dried and the inert atmosphere is maintained throughout the experiment. The concentration of the organolithium reagent may also be lower than stated; titration is highly recommended.
-
Side Reactions : If the reaction is allowed to warm prematurely before the addition of the electrophile, the highly reactive organolithium intermediate may react with the solvent (especially THF) or other species in the reaction mixture. Maintaining a low temperature is crucial.
-
Choice of Solvent : While THF is a common solvent, its use with n-BuLi requires careful temperature control. Diethyl ether is a less reactive alternative but may result in slower reaction rates.
-
LDA-mediated Reactions : When performing ortho-lithiations with LDA, it is often prepared in situ from diisopropylamine and n-BuLi just before use to ensure its reactivity. The presence of lithium chloride (LiCl), a byproduct of this preparation, can sometimes accelerate ortho-lithiation reactions.
Conclusion
The lithiation of bromodifluorobenzene derivatives is a potent tool for the synthesis of complex, fluorinated molecules. By carefully selecting the appropriate organolithium reagent and reaction conditions, chemists can control the regioselectivity of the functionalization, accessing a wide array of valuable building blocks for drug discovery and development. A commitment to rigorous anhydrous and anaerobic techniques, coupled with a steadfast adherence to safety protocols, will ensure the successful and safe implementation of this powerful synthetic methodology.
Application Notes and Protocols: Derivatization of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene for Structure-Activity Relationship (SAR) Studies
Introduction
In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is a cornerstone of identifying and optimizing lead compounds.[1][2] Structure-Activity Relationship (SAR) studies are fundamental to this process, providing a systematic approach to understanding how specific structural features of a molecule influence its biological activity.[2][3][4] By methodically altering a compound's architecture, medicinal chemists can enhance desired properties such as potency, selectivity, and metabolic stability, while concurrently mitigating undesirable effects like toxicity.[3][5]
This guide focuses on the derivatization of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene , a versatile scaffold for SAR studies. The presence of multiple, distinct functional handles—a bromo group, two fluoro substituents, and a methoxyethoxy side chain—offers a rich platform for diverse chemical modifications. The strategic incorporation of fluorine is particularly noteworthy, as it can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity.[6][7][8][9]
This document provides a comprehensive overview of synthetic strategies and detailed protocols for the derivatization of this core structure. It is intended for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutic agents.
Strategic Considerations for SAR Studies
The primary objective of SAR is to build a comprehensive understanding of the relationship between a molecule's chemical structure and its biological activity.[10][11] This knowledge empowers chemists to design new molecules with improved therapeutic profiles.[2] For the core scaffold, this compound, derivatization can be systematically explored at three key positions:
-
The Bromo Group (C5): This position is primed for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and amino groups.[12][13][14][15] Bioisosteric replacement of the bromine atom is also a key strategy to modulate physicochemical properties.[16][17][18]
-
The Aromatic Ring (C4/C6): The fluorine atoms activate the ring towards nucleophilic aromatic substitution (SNAr), enabling the introduction of various nucleophiles.[19][20][21] However, the electron-donating nature of the methoxyethoxy group can influence the regioselectivity of these reactions.
-
The Methoxyethoxy Side Chain: Modification of this chain can influence solubility, lipophilicity, and potential interactions with the biological target.[22][23] Strategies can include ether cleavage followed by re-alkylation or functionalization of the terminal methyl group.
The following diagram illustrates the potential derivatization points on the core scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 3. monash.edu [monash.edu]
- 4. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 5. collaborativedrug.com [collaborativedrug.com]
- 6. mdpi.com [mdpi.com]
- 7. chemxyne.com [chemxyne.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. fiveable.me [fiveable.me]
- 11. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 12. The synthesis of novel highly substituted benzene derivatives for use in palladium-catalysed cross-coupling reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Construction of substituted benzene rings by palladium-catalyzed direct cross-coupling of olefins: a rapid synthetic route to 1,4-naphthoquinone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nobelprize.org [nobelprize.org]
- 16. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 17. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 18. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 22. Side chain modifications change the binding and agonist properties of endomorphin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Modified Amino Acid Side Chains in Proteins | G-Biosciences [gbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene
Welcome to the technical support center for the synthesis of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and related fluorinated aromatic ethers. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and minimize the formation of common side products.
Introduction to the Synthesis and its Challenges
The synthesis of this compound is typically not a single-step process. It generally involves the preparation of a key intermediate, 5-Bromo-1,2-difluoro-3-hydroxybenzene, followed by its etherification. Each stage of this synthesis presents unique challenges that can lead to the formation of impurities and side products, impacting yield and purity. This guide is structured to address problems arising from both the precursor synthesis and the final etherification step.
The overall synthetic pathway can be visualized as follows:
Caption: Overall synthetic route to the target molecule.
Part 1: Troubleshooting the Phenolic Precursor (5-Bromo-1,2-difluoro-3-hydroxybenzene) Synthesis
The quality of your starting phenol is critical for a successful etherification. Impurities from the multi-step synthesis of the precursor can be carried over and may interfere with the subsequent reaction.
Frequently Asked Questions (FAQs)
Q1: My nitration of 1-Bromo-2,3-difluorobenzene is giving me a mixture of isomers. How can I improve the regioselectivity?
A1: The nitration of 1-Bromo-2,3-difluorobenzene is directed by the existing substituents. The fluorine atoms and the bromine atom are ortho-, para-directing. To favor the desired 3-nitro isomer, careful control of reaction conditions is essential. Lowering the reaction temperature and using a milder nitrating agent can sometimes improve selectivity. However, due to the directing effects, a mixture of isomers is common, and purification by column chromatography or recrystallization is often necessary.
Q2: The reduction of the nitro group to an aniline is incomplete. What are the best practices?
A2: The reduction of 5-Bromo-1,2-difluoro-3-nitrobenzene to the corresponding aniline is a standard transformation.[1] Common methods include catalytic hydrogenation (e.g., H2, Pd/C) or using metal reductants in acidic media (e.g., SnCl2, HCl). If you are observing incomplete reduction, consider the following:
-
Catalyst Activity: Ensure your palladium on carbon (Pd/C) catalyst is active. If necessary, use a fresh batch.
-
Hydrogen Pressure: For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to overcome mass transfer limitations.
-
Reaction Time and Temperature: The reaction may require longer times or gentle heating to go to completion. Monitor the reaction by TLC or GC-MS.
Q3: I am getting low yields in the diazotization and hydrolysis step to form the phenol. What could be the issue?
A3: The conversion of the aniline to the phenol via a diazonium salt can be sensitive. Low yields can result from:
-
Decomposition of the Diazonium Salt: Diazonium salts of electron-deficient anilines can be unstable.[2] It is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization process.
-
Side Reactions: Competing reactions, such as coupling of the diazonium salt with the starting aniline or the product phenol, can occur. Ensure slow, controlled addition of the sodium nitrite solution.
-
Incomplete Hydrolysis: The hydrolysis of the diazonium salt to the phenol often requires heating. Ensure the hydrolysis step is allowed to proceed to completion.
Part 2: Troubleshooting the Williamson Ether Synthesis
The etherification of 5-Bromo-1,2-difluoro-3-hydroxybenzene with a 2-methoxyethoxy halide is a Williamson ether synthesis.[1][3] This reaction is prone to specific side reactions that can significantly impact the purity of the final product.
Caption: Key reactions in the Williamson ether synthesis step.
Major Side Product: C-Alkylation
The most significant side reaction is the alkylation of the aromatic ring instead of the phenolic oxygen. The phenoxide ion, formed by deprotonation of the phenol, is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of a side product with the same mass as my desired ether. How can I confirm if it is the C-alkylated isomer?
A1: The O-alkylated (desired) and C-alkylated (side product) isomers will have the same mass, making them indistinguishable by mass spectrometry alone. Spectroscopic methods, particularly NMR, are essential for structural confirmation.
-
¹H NMR: In the desired O-alkylated product, you will see characteristic shifts for the -OCH₂CH₂OCH₃ group. The C-alkylated product will still show a phenolic -OH peak (which will disappear upon D₂O exchange) and new signals for the alkyl chain attached to the aromatic ring.
-
¹³C NMR: The carbon directly attached to the ether oxygen in the O-alkylated product will have a chemical shift typically in the range of 65-75 ppm. In the C-alkylated product, the aromatic carbon attached to the alkyl chain will show a different chemical shift compared to the starting phenol, and you will still observe the C-OH signal.
-
2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can definitively show the correlation between the protons of the 2-methoxyethoxy group and the aromatic carbon (for C-alkylation) or the ether oxygen's influence on the adjacent carbon (for O-alkylation).
Q2: How can I minimize the formation of the C-alkylated side product?
A2: The ratio of O- to C-alkylation is highly dependent on the reaction conditions. To favor the desired O-alkylation, consider the following:
-
Solvent Choice: This is the most critical factor. Use a polar aprotic solvent such as DMF (dimethylformamide), DMSO (dimethyl sulfoxide), or acetonitrile. These solvents do not strongly solvate the oxygen of the phenoxide, leaving it more available for nucleophilic attack. Protic solvents (like ethanol or water) can hydrogen-bond with the phenoxide oxygen, shielding it and promoting C-alkylation.
-
Base Selection: A strong, non-nucleophilic base is preferred to ensure complete deprotonation of the phenol without competing in the alkylation reaction. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common choices.
-
Temperature: Lower reaction temperatures generally favor O-alkylation, which is typically the kinetically controlled product. C-alkylation may be favored at higher temperatures.
Q3: I am observing unreacted starting material even after a long reaction time. What can I do?
A3: Incomplete conversion can be due to several factors:
-
Insufficient Base: Ensure you are using at least one equivalent of base to fully deprotonate the phenol. For weaker bases like K₂CO₃, an excess may be required.
-
Poor Quality Alkylating Agent: Verify the purity of your 2-methoxyethyl halide.
-
Reaction Temperature: While high temperatures can promote side reactions, the reaction may need to be gently heated (e.g., 50-80 °C) to proceed at a reasonable rate.
-
Moisture: The presence of water can consume the base and protonate the phenoxide, hindering the reaction. Ensure your reagents and solvent are dry.
Troubleshooting Summary Table
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| High levels of C-alkylated isomer | Use of protic solvent; High reaction temperature. | Switch to a polar aprotic solvent (DMF, DMSO). Lower the reaction temperature. |
| Incomplete Reaction | Insufficient base; Inactive alkylating agent; Low temperature; Presence of moisture. | Use at least 1 equivalent of a strong base (e.g., NaH). Check the purity of the alkylating agent. Gently heat the reaction. Ensure anhydrous conditions. |
| Formation of Elimination Product (Methoxyethene) | High reaction temperature with a strong base. | This is less likely with a primary halide but possible. Lower the reaction temperature and use a milder base if feasible (e.g., K₂CO₃ instead of NaH). |
Experimental Protocols
The following are generalized protocols based on established chemical principles for the synthesis of this compound. These should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Synthesis of Phenolic Precursor (5-Bromo-1,2-difluoro-3-hydroxybenzene)
This is a multi-step synthesis and should be performed with appropriate safety precautions.
-
Nitration: To a solution of 1-Bromo-2,3-difluorobenzene in concentrated sulfuric acid at 0 °C, add a mixture of concentrated sulfuric acid and nitric acid dropwise, maintaining the temperature below 10 °C. Stir for several hours and then pour onto ice. Filter the solid, wash with water, and purify by column chromatography to isolate 5-Bromo-1,2-difluoro-3-nitrobenzene.
-
Reduction: Dissolve the nitro compound in ethanol or ethyl acetate. Add a catalytic amount of Pd/C. Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed (monitor by TLC). Filter off the catalyst and concentrate the solvent to obtain 5-Bromo-1,2-difluoro-3-aniline.
-
Diazotization and Hydrolysis: Dissolve the aniline in an aqueous solution of a strong acid (e.g., H₂SO₄) and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. After stirring for 30 minutes, add this solution to a boiling aqueous solution of sulfuric acid to hydrolyze the diazonium salt. Extract the resulting phenol with a suitable organic solvent (e.g., ethyl acetate), dry, and purify.
Protocol 2: Williamson Ether Synthesis of the Final Product
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-1,2-difluoro-3-hydroxybenzene (1.0 eq) and anhydrous DMF.
-
Deprotonation: Add potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, as a 60% dispersion in mineral oil) portion-wise at room temperature.
-
Alkylation: Add 1-bromo-2-methoxyethane or 1-chloro-2-methoxyethane (1.2 eq) dropwise.
-
Reaction: Heat the mixture to 60-70 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and quench by slowly adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the desired O-alkylated product from any C-alkylated isomer and other impurities.
References
Technical Support Center: Column Chromatography Purification of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene. This document moves beyond simple protocols to explain the underlying principles and troubleshooting strategies, ensuring you can adapt and overcome challenges during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the column chromatography of halogenated and ether-containing aromatic compounds.
Q1: How do I select the optimal mobile phase (solvent system) for my purification?
Answer: The selection of an appropriate mobile phase is the most critical factor for a successful separation. The goal is to find a solvent system where your target compound, this compound, has a Retention Factor (Rf) of approximately 0.25-0.35 on a Thin-Layer Chromatography (TLC) plate.[1] This range provides the best balance for good separation and a reasonable elution time from the column.
Causality & Rationale: The structure of this compound contains a nonpolar bromodifluorobenzene core and a polar methoxyethoxy side chain. This dual nature requires a two-component solvent system: a nonpolar solvent to move the compound and a polar solvent to modulate its interaction with the polar silica gel stationary phase.
-
Nonpolar Solvents: Hexanes or petroleum ether are excellent choices.
-
Polar Solvents: Ethyl acetate (EtOAc) or dichloromethane (DCM) are typically used.[2][3]
Step-by-Step Protocol for TLC Optimization:
-
Preparation: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate (approx. 1% concentration).[4]
-
Spotting: Use a microcapillary tube to spot the solution onto the baseline of a silica gel TLC plate (Silica Gel 60 F₂₅₄ is standard).[5][6] Keep the spot small for best results.
-
Development: Prepare several developing chambers with different ratios of a nonpolar to a polar solvent (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc). Place the TLC plates in the chambers and allow the solvent to ascend to about 0.5 cm from the top.[4]
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm), as the aromatic ring will be UV-active.[7] Circle the spots with a pencil.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratio until the spot for your target compound is in the 0.25-0.35 range. If the Rf is too high, decrease the polarity (less EtOAc); if it's too low, increase the polarity (more EtOAc).
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard polar adsorbent for general-purpose chromatography. Its slightly acidic nature should be compatible with the ether and aryl halide functional groups.[2][8] |
| Mobile Phase System | Hexane:Ethyl Acetate (EtOAc) | A standard, effective system for compounds of intermediate polarity. Provides good separation and is relatively easy to remove under vacuum.[3][9] |
| Initial TLC Trial Ratios | 9:1, 8:2, 7:3 (Hexane:EtOAc) | These ratios cover a good polarity range to quickly identify an optimal system for a moderately polar compound. |
| Target TLC Rf | 0.25 - 0.35 | Ensures the compound elutes from the column in a reasonable number of column volumes (CVs) and is well-separated from less polar and more polar impurities.[1] |
Q2: My TLC shows the product and an impurity are very close together (ΔRf < 0.2). How can I improve the separation on the column?
Answer: This is a common challenge indicating that the selectivity of your chosen system is insufficient. Here are several strategies to improve resolution:
-
Switch to a Different Solvent System: The interaction between solvents, your compound, and the silica gel is complex. Changing one of the solvent components can alter this dynamic and improve separation. For example, substituting ethyl acetate with a mixture of dichloromethane (DCM) and a small amount of ether might change the selectivity. A rule of thumb is that a certain Rf in X% ethyl acetate/hexane is comparable to the same Rf in 2X% ether/hexane.[2][9]
-
Implement Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a lower polarity mobile phase to elute the less polar compounds first. Then, gradually increase the percentage of the more polar solvent to elute your target compound and then the more polar impurities. This sharpens peaks and can improve the separation of closely running spots.[10]
-
Reduce Column Loading: Overloading the column is a primary cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, use a lower ratio (e.g., 1:100 sample to silica).
Q3: The spots on my TLC plate are streaking or tailing. What causes this, and will it affect my column?
Answer: Yes, streaking on a TLC plate is a strong indicator that you will have poor separation (band broadening) on your column. The primary causes are:
-
Sample Overload: Too much sample was spotted on the TLC plate.[4]
-
Solution: Dilute your sample and re-spot. The initial spot on the TLC plate should be very small and light.
-
-
Compound Insolubility: The compound may be poorly soluble in the mobile phase, causing it to smear as it moves up the plate.
-
Solution: When loading your column, dissolve your crude product in the minimum amount of a solvent that dissolves it well (like DCM), then adsorb it onto a small amount of silica gel (dry loading). This prevents the compound from precipitating at the top of the column.
-
-
Compound Degradation: Although ethers and aryl halides are generally stable, the slightly acidic nature of silica gel can sometimes cause degradation of sensitive molecules.[10]
-
Solution: Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears or streaking is evident, your compound may be unstable on silica. You can try deactivating the silica gel by adding 0.5-1% triethylamine (NEt₃) to your mobile phase to neutralize the acidic sites.[2] Alternatively, switching to a more neutral stationary phase like alumina may be necessary.[8]
-
Q4: My compound is not eluting from the column, even after I've passed a large volume of the solvent system determined by TLC.
Answer: This frustrating situation typically arises from a few key issues:
-
TLC vs. Column Discrepancy: The conditions in a sealed TLC chamber are not perfectly identical to a running column. The column is a more dynamic system.
-
Solution: Begin to gradually increase the polarity of your mobile phase. For example, if you are using 8:2 Hexane:EtOAc, switch to 7:3, then 6:4, and so on. This will increase the eluting power of the mobile phase and push your compound off the column.[10]
-
-
Irreversible Adsorption/Decomposition: It is possible, though less likely for this specific molecule, that the compound has reacted with or is irreversibly stuck to the silica gel.[10]
-
Solution: As a last resort, you can try flushing the column with a very polar solvent like 100% ethyl acetate or even a 9:1 mixture of DCM:Methanol. Be aware that using more than 10% methanol with silica gel can risk dissolving some of the stationary phase.[9]
-
Troubleshooting Workflow Diagram
This diagram outlines a logical workflow for addressing common column chromatography issues.
Caption: Troubleshooting workflow for column chromatography.
Detailed Experimental Protocol
This protocol provides a self-validating workflow for the purification of this compound.
1. Preparation of the Silica Gel Slurry
-
In a beaker, measure the required amount of silica gel (230-400 mesh). A mass ratio of 50:1 to 100:1 silica gel to crude product is recommended for good separation.
-
Add the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc) to the silica gel until a free-flowing, milky slurry is formed. Stir gently to release trapped air bubbles.
2. Packing the Column
-
Ensure the column is vertically clamped. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Pour the silica gel slurry into the column in a single, continuous motion.
-
Gently tap the side of the column to ensure even packing and remove any air channels.
-
Open the stopcock to drain the excess solvent until the solvent level is just at the top of the silica bed. Never let the column run dry.
3. Sample Loading (Dry Loading Recommended)
-
Dissolve your crude product (e.g., 1 g) in a minimal volume of a volatile solvent (e.g., 5-10 mL of DCM).
-
Add 2-3 times the mass of silica gel (e.g., 2-3 g) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating a thin, even band.
-
Gently add a thin protective layer of sand on top of your sample.
4. Elution and Fraction Collection
-
Carefully add your mobile phase to the top of the column.
-
Use a gentle positive pressure (flash chromatography) to achieve a steady flow rate (a drop rate of ~2-4 drops per second is a good starting point).[2]
-
Begin collecting fractions in test tubes or vials. Monitor the elution process by collecting small, regular fractions and analyzing them by TLC.[7]
-
If using a gradient, systematically increase the polarity of the mobile phase as the elution progresses.
5. Analysis and Product Isolation
-
Spot every few fractions on a TLC plate to identify which ones contain your pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm purity using analytical methods such as NMR, GC-MS, or HPLC.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 3. Chromatography [chem.rochester.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
Navigating Solubility Challenges with 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene: A Technical Guide
Welcome to the technical support center for 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to solubility challenges encountered during its use in chemical synthesis. We will move beyond simple solvent screening to explore the underlying principles of solubility and provide a systematic approach to optimizing your reaction conditions.
Understanding the Molecule: A Key to Predicting Solubility
This compound possesses a unique combination of functional groups that dictate its solubility behavior. The presence of a bromine atom and two fluorine atoms on the benzene ring introduces polarity, while the aromatic ring itself and the methoxyethoxy side chain contribute to its non-polar character. This dual nature suggests that it will be more soluble in polar organic solvents than in water. The ether linkage in the side chain can also participate in hydrogen bonding as an acceptor, further influencing its interactions with protic solvents.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues and provide a logical progression of troubleshooting steps.
Q1: My this compound is not dissolving sufficiently in my chosen reaction solvent. What should I do first?
A1: The foundational principle of "like dissolves like" is your starting point.[1][3] The polarity of your solvent should ideally match that of the solute. Given the mixed polarity of this compound, a good starting point is moderately polar aprotic solvents.
Initial Troubleshooting Steps:
-
Systematic Solvent Screening: If your initial choice is unsuccessful, don't randomly select the next solvent. Instead, screen a small set of solvents from different chemical classes with varying polarities.
-
Gentle Heating: For many compounds, solubility increases with temperature. Gentle warming of the solvent with stirring can significantly improve dissolution. However, be cautious of the thermal stability of your compound and other reactants.
-
Sonication: Using an ultrasonic bath can help break down solute aggregates and accelerate the dissolution process, especially for stubborn materials.[3]
Q2: I've tried common solvents like THF and Dichloromethane with limited success. What are my next options?
A2: If standard solvents are not effective, a more nuanced approach is necessary. This involves considering more than just polarity and may require the use of co-solvents or a deeper analysis of intermolecular forces.
Advanced Solvent Selection:
-
Co-solvent Systems: The use of a co-solvent can fine-tune the polarity of the reaction medium. A small amount of a more polar, miscible solvent can sometimes dramatically increase solubility. For example, adding a small percentage of DMF or NMP to a solvent like toluene might provide the necessary polarity boost.
-
Hansen Solubility Parameters (HSP): For a more theoretical yet powerful approach, consider Hansen Solubility Parameters. HSP breaks down solubility into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4][5][6] The principle is that solvents with similar HSP values to the solute are more likely to dissolve it. While the HSP for this compound is not published, you can estimate it based on its structure and use software to find solvents with a close match. This method is particularly useful for identifying non-obvious solvent blends where two poor solvents for the compound can become a good solvent when mixed.[7]
Q3: Can I use protic solvents like ethanol or isopropanol?
A3: The use of protic solvents depends on the nature of your reaction. While the ether and fluorine atoms of this compound can act as hydrogen bond acceptors, making it potentially soluble in alcohols, you must consider the reactivity of your other reagents. If you are using highly reactive nucleophiles or organometallics, protic solvents are generally not suitable as they will react with your reagents.[8]
Q4: My reaction is heterogeneous, with the this compound not fully dissolving. The reaction is sluggish. What can I do?
A4: A slow, incomplete reaction in a heterogeneous mixture is a classic sign of poor solubility limiting the reaction rate.
Strategies for Heterogeneous Reactions:
-
Increase Agitation: Ensure vigorous stirring to maximize the surface area of the undissolved reactant in contact with the dissolved reactants.
-
Phase-Transfer Catalysis (PTC): If you have two immiscible liquid phases or a solid-liquid system, a phase-transfer catalyst can be highly effective. These catalysts work by carrying one of the reactants across the phase boundary to react with the other.
-
Elevate the Temperature: Increasing the reaction temperature will not only increase the solubility of your starting material but also the reaction rate. Select a solvent with a boiling point that allows for your desired reaction temperature.
Experimental Protocol for Solubility Determination
Given the lack of published quantitative solubility data for this compound, a systematic experimental approach is the most reliable way to identify the optimal solvent for your specific application.
Objective: To determine the qualitative and semi-quantitative solubility of this compound in a range of common organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (see table below for suggestions)
-
Small vials with caps
-
Vortex mixer or magnetic stirrer
-
Graduated cylinders or pipettes
Procedure:
-
Solvent Selection: Choose a range of solvents with varying polarities and functional groups. A suggested list is provided in the table below.
-
Qualitative Assessment:
-
To a vial, add approximately 1 mL of the solvent to be tested.
-
Add a small, accurately measured amount of this compound (e.g., 10 mg).
-
Cap the vial and vortex or stir vigorously for 1-2 minutes at room temperature.
-
Visually inspect the solution. If the solid has completely dissolved, it is considered "soluble." If some solid remains, it is "partially soluble" or "insoluble."
-
-
Semi-Quantitative Assessment (for soluble/partially soluble cases):
-
Continue adding small, known quantities of the compound to the same vial, vortexing after each addition, until a saturated solution is achieved (i.e., solid material remains undissolved).
-
Record the total amount of compound added to reach saturation. This will give you an approximate solubility in mg/mL.
-
Data Presentation: Solubility Screening Table
| Solvent | Chemical Class | Polarity | Predicted Solubility | Experimental Observation (e.g., Soluble, Partially Soluble, Insoluble) | Approximate Solubility (mg/mL) at 25°C |
| Hexane | Non-polar Aprotic | Low | Low | To be determined | To be determined |
| Toluene | Non-polar Aprotic | Low | Moderate | To be determined | To be determined |
| Dichloromethane | Polar Aprotic | Moderate | High | To be determined | To be determined |
| Diethyl Ether | Polar Aprotic | Low | High | To be determined | To be determined |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | High | To be determined | To be determined |
| Ethyl Acetate | Polar Aprotic | Moderate | High | To be determined | To be determined |
| Acetone | Polar Aprotic | High | High | To be determined | To be determined |
| Acetonitrile | Polar Aprotic | High | High | To be determined | To be determined |
| Dimethylformamide (DMF) | Polar Aprotic | High | Very High | To be determined | To be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Very High | To be determined | To be determined |
| Methanol | Polar Protic | High | Moderate-High | To be determined | To be determined |
| Isopropanol | Polar Protic | Moderate | Moderate | To be determined | To be determined |
Logical Workflow for Solvent Selection
The following diagram illustrates a systematic approach to selecting the optimal solvent system for your reaction.
Caption: A systematic workflow for troubleshooting and optimizing solvent selection.
Final Recommendations
When faced with solubility challenges, a methodical approach is far more effective than random trial and error. By understanding the chemical nature of this compound and systematically exploring a range of solvents and techniques, you can significantly improve your chances of achieving a homogeneous and efficient reaction. Always prioritize safety by consulting the Safety Data Sheet (SDS) for all solvents and reagents used.
References
- 1. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. paint.org [paint.org]
- 8. reddit.com [reddit.com]
Technical Support Center: Catalyst Screening for Cross-Coupling of Sterically Hindered Aryl Bromides
Here is the technical support center with troubleshooting guides and FAQs for catalyst screening for cross-coupling of sterically hindered aryl bromides.
Welcome to our dedicated technical support resource for navigating the complexities of cross-coupling reactions involving sterically hindered aryl bromides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these demanding transformations. Here, we move beyond simple protocols to explain the fundamental principles governing success, helping you troubleshoot failed experiments and rationally design effective catalyst systems.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with sterically hindered aryl bromides so challenging?
A1: Steric hindrance, particularly from bulky groups at the ortho-positions of the aryl bromide, creates significant kinetic barriers for the three key steps in the palladium-catalyzed cross-coupling cycle.[1][2][3]
-
Oxidative Addition: The bulky substituents impede the approach of the palladium catalyst to the carbon-bromine (C-Br) bond, slowing down this crucial initiation step.[2]
-
Transmetalation (e.g., in Suzuki Coupling) or Amine Coordination/Deprotonation (in Buchwald-Hartwig Amination): The steric bulk on the palladium complex, now containing the hindered aryl group, can obstruct the approach of the coupling partner.[4]
-
Reductive Elimination: The final, product-forming step can be inhibited because the bulky groups on the palladium center must move closer together, leading to significant steric strain in the transition state.[2]
These cumulative effects result in sluggish or failed reactions, often accompanied by side reactions like hydrodehalogenation.[1][5]
Q2: What is the most critical factor in a catalyst system for these reactions?
A2: The ligand is unequivocally the most critical component. For sterically demanding substrates, the conventional wisdom of using simple phosphines like triphenylphosphine (PPh₃) fails. You must use bulky, electron-rich monophosphine ligands, often referred to as Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or highly hindered N-heterocyclic carbenes (NHCs).[1][3][6]
The rationale is twofold:
-
Steric Bulk: A bulky ligand promotes the formation of a highly reactive, monoligated LPd(0) species, which is necessary to engage the hindered aryl bromide.[2]
-
Electron-Donating Ability: Rich electron density on the ligand is pushed onto the palladium center, making it more nucleophilic and facilitating the oxidative addition into the C-Br bond.[3]
Q3: What is a "precatalyst" and why should I use one?
A3: A precatalyst is an air- and thermally-stable palladium(II) complex that efficiently generates the active, but air-sensitive, palladium(0) catalyst in situ.[7][8] Traditional sources like palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ can be unreliable because the reduction to Pd(0) can be inefficient and inconsistent, leading to reproducibility issues.[8]
Modern precatalysts, such as the Buchwald G3/G4 palladacycles or PEPPSI™-type complexes, are designed for rapid and quantitative activation under standard reaction conditions, often triggered by the base.[7][8][9] Using a precatalyst ensures a clean and controlled generation of the active catalyst, which is pivotal for challenging couplings.[8][10]
Troubleshooting Guide: From Failed Reactions to Optimized Conditions
This section addresses common failures in a systematic, cause-and-effect format.
Issue 1: Low to No Product Formation
-
Potential Cause A: Ineffective Catalyst System. The combination of palladium source and ligand is not potent enough to overcome the steric barrier.
-
Solution:
-
Switch to a Modern Precatalyst: If using Pd(OAc)₂ or Pd₂(dba)₃, switch to an XPhos, SPhos, or RuPhos G3 or G4 precatalyst.[8] These are engineered for reliability in tough cases.
-
Screen Bulky Ligands: If one Buchwald-type ligand fails, another may succeed. The subtle differences in their steric profiles ("cone angle" and "buried volume") can be decisive.[1] A small screen of 3-4 top-tier ligands is highly recommended.
-
Consider an NHC Ligand: For extremely hindered substrates, N-heterocyclic carbene (NHC) ligands like IPr or IPent can sometimes outperform phosphines.[3][8]
-
-
-
Potential Cause B: Suboptimal Base or Solvent. The reaction medium is not conducive to the catalytic cycle. The choice of base and solvent can profoundly influence the reaction outcome.[6][11][12][13]
-
Solution:
-
Base Selection: For most hindered couplings, a strong, non-nucleophilic alkoxide base like sodium t-butoxide (NaOtBu) or LHMDS is the standard starting point.[7] If your substrate has base-sensitive functional groups, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃, but be aware that this may require higher temperatures or longer reaction times.[8][14]
-
Solvent Choice: Ensure you are using an anhydrous, aprotic solvent like toluene, 1,4-dioxane, or THF.[8][15] Solvent impurities, especially water or alcohols, can lead to side reactions like hydrodehalogenation.[11][14] Also, check for the solubility of all components; poor solubility is a common, often overlooked, reason for reaction failure.[4]
-
-
-
Potential Cause C: Poor Reaction Setup. Cross-coupling reactions require an inert atmosphere to prevent catalyst oxidation.
Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
-
Potential Cause: The rate of the desired cross-coupling is slow, allowing competitive side pathways to dominate. Hydrodehalogenation (replacement of -Br with -H) is a common side reaction.[5][14]
-
Solution:
-
Increase Catalytic Activity: The best way to outcompete a side reaction is to accelerate the desired reaction. Use a more electron-rich and sterically hindered ligand (e.g., switch from XPhos to the more hindered GPhos) to speed up the oxidative addition and reductive elimination steps.[14]
-
Lower the Temperature: High temperatures can favor decomposition pathways and hydrodehalogenation.[14] Once you find a catalyst system that shows some activity, try running the reaction at a lower temperature for a longer period.
-
Change the Base/Solvent: As mentioned, protic impurities can be a hydride source. Using a rigorously dried aprotic solvent and a non-protic base can minimize this side reaction.[2][14]
-
-
| Parameter | Problem Indication | Recommended Action | Rationale |
| Ligand | Low conversion, hydrodehalogenation | Screen more sterically demanding/electron-rich ligands (e.g., XPhos, SPhos, RuPhos, tBuXPhos). | Accelerates oxidative addition and reductive elimination, outcompeting side reactions.[6][14] |
| Base | Low conversion, substrate decomposition | Screen NaOtBu, K₃PO₄, Cs₂CO₃. | The base is crucial for the transmetalation step and must be compatible with substrate functional groups.[6][8] |
| Solvent | Poor solubility, side reactions | Screen Toluene, Dioxane, THF, CPME. Ensure solvent is anhydrous. | Solvent affects catalyst stability, activation, and reagent solubility.[4][11][17] |
| Temperature | No reaction vs. decomposition | Screen temperatures from 80°C to 110°C. | Balances the need for thermal energy to overcome activation barriers against the risk of thermal decomposition.[14] |
High-Throughput Screening (HTS) for Catalyst Optimization
For challenging substrates, a systematic approach is more efficient than random single experiments. High-throughput screening allows for the parallel evaluation of multiple reaction parameters.[18][19]
Protocol: 24-Well Plate Screen for a Challenging Suzuki-Miyaura Coupling
This protocol outlines a manual screen using a 24-well plate to identify a lead catalyst system.
1. Preparation (Outside Glovebox):
-
Label a 24-well plate (A1-D6).
-
Prepare stock solution A: Dissolve the sterically hindered aryl bromide (1.0 mmol) and the boronic acid partner (1.5 mmol) in 10 mL of anhydrous 1,4-dioxane.
-
Prepare stock solution B: Dissolve the internal standard (e.g., dodecane, 1.0 mmol) in 10 mL of anhydrous 1,4-dioxane.
2. Catalyst/Base Loading (Inside an Inert Atmosphere Glovebox):
-
To each designated well, add the solid palladium precatalyst (0.02 mmol) and/or ligand.
-
Add the solid base (e.g., K₃PO₄, 3.0 mmol) to each well.
-
Scientist's Note: Pre-weighing these solids into small vials beforehand can significantly speed up the process inside the glovebox. Commercial screening kits like KitAlysis™ offer pre-weighed arrays.[18]
-
Table of Example Screening Array:
| Well | Precatalyst (2 mol%) | Ligand (4 mol%) | Base (3 equiv) | Solvent (0.2 M) |
| A1 | XPhos Pd G3 | - | K₃PO₄ | 1,4-Dioxane |
| A2 | SPhos Pd G3 | - | K₃PO₄ | 1,4-Dioxane |
| A3 | RuPhos Pd G3 | - | K₃PO₄ | 1,4-Dioxane |
| A4 | Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane |
| B1 | XPhos Pd G3 | - | NaOtBu | 1,4-Dioxane |
| B2 | SPhos Pd G3 | - | NaOtBu | 1,4-Dioxane |
| ... | ... | ... | ... | ... |
3. Reaction Setup (Inside Glovebox):
-
To each well, add 1.0 mL of Stock Solution A via syringe.
-
Add 1.0 mL of Stock Solution B via syringe.
-
Seal the plate with a sealing mat designed for heating.
4. Reaction Execution (Outside Glovebox):
-
Place the sealed plate on a pre-heated (e.g., 100 °C) heating block with agitation (orbital shaking or magnetic stirring in each well).
-
Run the reaction for the specified time (e.g., 12-24 hours).
5. Analysis:
-
Cool the plate to room temperature.
-
Unseal the plate and quench each well with 1 mL of water.
-
Extract each well with 1 mL of ethyl acetate.
-
Take an aliquot from the organic layer of each well for analysis by GC-MS or LC-MS to determine the conversion and yield relative to the internal standard.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jmcct.com [jmcct.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. ikm.org.my [ikm.org.my]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. quora.com [quora.com]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. High-Throughput Screening [sigmaaldrich.com]
- 19. unchainedlabs.com [unchainedlabs.com]
troubleshooting low conversion in Buchwald-Hartwig reactions
Buchwald-Hartwig Amination Technical Support Center
Welcome, researchers and innovators. This guide is designed to be your first line of support for troubleshooting one of the most powerful tools in modern synthetic chemistry: the Buchwald-Hartwig amination. As a Senior Application Scientist, I've seen these reactions succeed brilliantly and fail frustratingly. This resource distills field-proven insights to help you navigate the complexities of C-N bond formation and achieve high-conversion outcomes.
The structure of this guide is intentionally fluid, mirroring the dynamic nature of reaction optimization. We will move from foundational checks to nuanced parameter tuning, addressing specific, common issues in a direct question-and-answer format.
Part 1: Troubleshooting Guide - From Zero to Hero Conversion
This section is for when your reaction is giving you low to no desired product. We'll start with the most common culprits and work our way to more subtle issues.
Q1: My reaction shows little to no conversion of my starting material. Where do I even begin?
A1: Low or no conversion is a common starting point for troubleshooting. Before diving into complex parameter screening, it's crucial to verify the fundamentals of your reaction setup. A systematic check of your reagents and conditions is the most efficient first step.[1]
Initial Checkpoints:
-
Inert Atmosphere: Palladium(0) catalytic species are sensitive to oxygen.[2] Ensure your reaction vessel was properly degassed (e.g., via three vacuum/backfill cycles with argon or nitrogen) and that a positive pressure of inert gas was maintained throughout the reaction.
-
Reagent Purity & Stoichiometry:
-
Solvents: Use anhydrous, high-purity solvents. Moisture can significantly hinder the reaction.[1] Consider using freshly distilled solvents or those from a reliable commercial source.
-
Amine and Aryl Halide: Verify the purity of your starting materials. Impurities can sometimes poison the catalyst.[3] Confirm that you have used the correct stoichiometry; typically, a slight excess of the amine (1.1-1.5 equivalents) is employed.[4]
-
Base: The quality of the base is paramount. If using a solid base like sodium tert-butoxide (NaOtBu), ensure it is fresh and has been handled under inert conditions to avoid degradation.
-
-
Catalyst Integrity:
-
Pre-catalyst vs. In Situ Generation: Are you generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂? This reduction step can be inefficient.[1][5] Using a well-defined, air-stable Pd(0) pre-catalyst (e.g., a G3 or G4 palladacycle) often provides more reliable and reproducible results by ensuring clean generation of the active catalytic species.[3][6]
-
Ligand: Ensure the phosphine ligand has not been oxidized. These reagents should be stored under an inert atmosphere.
-
If these initial checks do not reveal an obvious issue, the next step is to systematically evaluate the core reaction components.
Part 2: Frequently Asked Questions (FAQs) - Fine-Tuning for Success
This section addresses more specific issues that arise even when the reaction is partially working.
Catalyst & Ligand Selection
A2: Aryl chlorides are notoriously challenging substrates due to the high energy barrier of the initial oxidative addition step.[4][5] To overcome this, you need to enhance the reactivity of the palladium catalyst.
-
Switch to a More Electron-Rich, Bulky Ligand: The key is to use a ligand that promotes the difficult oxidative addition. Sterically hindered, electron-rich dialkylbiaryl phosphine ligands are the gold standard for this. Ligands such as XPhos, RuPhos, or tBuXPhos are often highly effective for activating aryl chlorides.[6][7]
-
Use a Pre-catalyst: As mentioned before, using a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3) can lead to more consistent formation of the active catalyst compared to starting with Pd(OAc)₂.[6]
-
Change the Halide: If your synthesis allows, switching to the analogous aryl bromide or triflate will almost always result in a more facile reaction.[8] The general reactivity order is often Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[9]
A3: This is a common and valid point of confusion. While aryl iodides undergo oxidative addition readily, they can introduce an inhibitory effect.[2][8] The iodide anion generated during the catalytic cycle can form unreactive palladium-iodide bridged dimers, effectively taking the catalyst out of play.[2]
Troubleshooting Strategy:
-
Ligand Choice: Bidentate phosphine ligands like BINAP or DPPF can sometimes mitigate this issue by preventing the formation of palladium iodide dimers.[10]
-
Solvent: Toluene is often a good solvent choice for reactions with aryl iodides because the resulting iodide salts have poor solubility, which can help drive the reaction forward.[2]
A4: Ligand choice is highly dependent on the nature of the amine nucleophile.[8] There is no single "best" ligand, but there are excellent starting points based on the amine class.
| Amine Class | Recommended Ligands | Rationale & Key Considerations |
| Primary Aliphatic Amines | BrettPhos | Designed specifically for primary amines; helps prevent over-arylation (formation of diarylamine).[2] |
| Secondary Aliphatic Amines | XPhos, RuPhos | Bulky, electron-rich ligands that promote efficient coupling.[10] |
| Aryl Amines (Anilines) | XPhos, JohnPhos | Generally robust substrates. These ligands offer broad applicability.[7] |
| N-Heterocycles (e.g., indoles, benzimidazoles) | DavePhos, Xantphos, XPhos | Often challenging substrates. Sterically hindered ligands are typically required.[2][6] |
| Amides/Sulfonamides | tBuBrettPhos | These are poor nucleophiles and require highly active catalyst systems.[2] |
Experimental Protocol: Ligand Screening
A small-scale, parallel screen is the most effective way to identify the optimal ligand.
-
Preparation: In a glovebox, arrange an array of oven-dried reaction vials, each with a small magnetic stir bar.
-
Reagent Addition (Solids): To each vial, add the aryl halide (1.0 equiv), the base (e.g., Cs₂CO₃, 2.0 equiv), and the palladium source (e.g., Pd(OAc)₂, 2 mol%).
-
Ligand Addition: To each vial, add a different phosphine ligand (4 mol%).
-
Inert Atmosphere: Seal the vials with septa, remove them from the glovebox, and connect to a Schlenk line. Purge with argon for 5-10 minutes.
-
Reagent Addition (Liquids): Under an argon atmosphere, add the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe, followed by the amine (1.2 equiv).
-
Reaction: Place the vials in a pre-heated aluminum block on a stirrer hotplate (typically 80-110 °C).
-
Monitoring: After a set time (e.g., 16 hours), cool the reactions and analyze the conversion in each vial by LC-MS or GC-MS.
Base & Solvent System
A5: Absolutely. The base and solvent are critical and interconnected components of the reaction.[6]
-
Base Selection: The base's primary role is to deprotonate the amine or the palladium-amine complex to generate the active nucleophile.[6]
-
Strong Bases (NaOtBu, LHMDS): These are the most common and often provide the fastest reaction rates. However, they are incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[2][6]
-
Weaker Bases (Cs₂CO₃, K₃PO₄, K₂CO₃): These offer much broader functional group tolerance but may require higher temperatures or catalyst loadings to achieve similar reaction rates.[2][11] Cs₂CO₃ is often a good choice due to its better solubility in organic solvents compared to other carbonate bases.[6]
-
-
Solvent Selection: The solvent's main job is to solubilize all the reaction components. Poor solubility is a frequent and underestimated cause of reaction failure.[4][8]
Troubleshooting Strategy: If you suspect insolubility, try a different solvent system. For instance, switching from toluene to dioxane might improve the solubility of certain reaction components.[6] If your substrate is sensitive, switch from a strong base like NaOtBu to a weaker one like K₃PO₄ and consider increasing the reaction temperature.
Side Reactions & Impurities
A6: Hydrodehalogenation, where the halide is replaced by a hydrogen atom, is a common side reaction. It often arises from a competing β-hydride elimination pathway.[10]
Minimization Strategies:
-
Optimize the Base: Using a weaker or less sterically hindered base can sometimes reduce this side reaction.[11]
-
Lower the Reaction Temperature: Higher temperatures can favor side reactions. Try running the reaction at a lower temperature for a longer time.[11]
-
Screen Ligands: Some ligands are inherently more prone to promoting hydrodehalogenation. A ligand screen may reveal a catalyst system that favors the desired C-N coupling.[11]
Part 3: Visualizing the Process
Understanding the relationships between reaction components is key to effective troubleshooting.
The Buchwald-Hartwig Catalytic Cycle
Caption: The key steps in the Buchwald-Hartwig amination cycle.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene
Document ID: TSC-2026-01-05-001
Version: 1.0
Introduction
This technical support guide provides essential information regarding the stability and storage of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene (CAS No. 947534-38-5). This document is intended for researchers, scientists, and professionals in drug development who are handling this compound in a laboratory setting. The unique structure of this molecule, featuring a halogenated aromatic ring and an ether side chain, necessitates specific storage and handling protocols to ensure its integrity and prevent the formation of hazardous byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during storage?
A1: The main stability concern for this compound is the potential for peroxide formation in the 2-methoxyethoxy side chain. Ethers are known to undergo autoxidation in the presence of atmospheric oxygen, a process that is accelerated by light and heat, to form potentially explosive peroxide crystals.[1][2][3][4] While the brominated and fluorinated benzene ring is relatively stable, the ether linkages are susceptible to degradation.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a tightly sealed, air-impermeable container, preferably under an inert atmosphere (e.g., argon or nitrogen).[4] The container should be light-resistant (amber glass is recommended) and stored in a cool, dark, and well-ventilated area, away from heat and sources of ignition.[2][4]
Q3: How can I visually inspect my sample for signs of degradation?
A3: Periodically and before each use, visually inspect the sample for any changes in its appearance. Signs of potential degradation, including peroxide formation, include:
-
The appearance of cloudiness or turbidity in the liquid.
-
The formation of crystalline precipitates or wisp-like structures.[5]
-
Discoloration of the solution.[3]
-
Formation of a solid mass or crystals around the cap or threads of the container.[3]
If any of these signs are observed, the compound should be handled with extreme caution and tested for peroxides before use.
Q4: How long can I store this compound after opening the container?
A4: Due to the risk of peroxide formation, it is recommended to use the compound within a short period after opening the container. While there is no specific expiration date for the opened compound, a conservative approach is to test for peroxides every 3 months.[5] Always date the container upon receipt and upon opening to track its age.[2][4]
Q5: What are the potential hazardous decomposition products?
A5: The primary hazardous decomposition products are organic peroxides, which can be shock-sensitive and explosive, especially when concentrated.[3][4] Under fire conditions, thermal decomposition may release toxic and corrosive fumes such as hydrogen bromide, hydrogen fluoride, carbon monoxide, and carbon dioxide.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected experimental results or low yield. | Degradation of the starting material due to improper storage. | 1. Visually inspect the compound for signs of degradation (see FAQ Q3).2. Perform a peroxide test (see Protocol 1).3. If peroxides are present, consider purifying the compound or using a fresh batch. |
| Visible crystals or precipitate in the container. | Peroxide formation or crystallization of the compound itself due to temperature fluctuations. | CAUTION: Do not attempt to open or move a container with visible crystals, as they may be explosive peroxides. 1. Contact your institution's Environmental Health and Safety (EHS) office for guidance on safe handling and disposal.2. If it is determined that the crystals are not peroxides, gentle warming may redissolve them. However, this should only be done after confirming the absence of peroxides. |
| Discoloration of the compound. | Slow decomposition or presence of impurities. | 1. Test for peroxides.2. Assess the impact on your experiment. Minor discoloration may not affect all applications, but for sensitive reactions, purification or use of a new batch is recommended. |
Experimental Protocols
Protocol 1: Qualitative Peroxide Test
This protocol provides a method to detect the presence of peroxides in this compound.
Materials:
-
Sample of this compound
-
Glacial acetic acid
-
Potassium iodide (KI) crystals
-
Starch solution (optional, for increased sensitivity)
-
Two clean test tubes
Procedure:
-
Add 0.5-1.0 mL of the sample to a test tube.
-
In a separate test tube, prepare a blank by adding an equal volume of a solvent known to be peroxide-free (e.g., freshly opened HPLC-grade solvent).
-
To each tube, add an equal volume of glacial acetic acid containing approximately 0.1 g of dissolved potassium iodide.[2]
-
Gently mix the contents of both tubes.
-
Observe any color change in the sample tube compared to the blank.
-
For enhanced sensitivity, add one drop of a saturated aqueous starch solution. A blue-black color indicates the presence of peroxides.
Diagrams
Potential Degradation Pathway: Peroxide Formation
References
Validation & Comparative
A Senior Application Scientist's Guide to the Suzuki Coupling of Bromo-difluoro-benzene Isomers: A Comparative Analysis of Reactivity
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, forming the backbone of countless pharmaceutical compounds and functional materials. The strategic incorporation of fluorine atoms into these molecules can profoundly influence their pharmacokinetic and pharmacodynamic properties, making fluorinated aryl halides highly valuable building blocks.
This guide provides an in-depth comparative analysis of the reactivity of the six bromo-difluoro-benzene isomers in the Suzuki coupling reaction. By examining the interplay of electronic and steric effects, we will elucidate the expected reactivity trends and provide practical guidance for reaction optimization, supported by available experimental data.
The Critical Role of the Aryl Halide: Understanding the Fundamentals
The Suzuki coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide.[1] The reactivity of the aryl halide is a critical parameter, with the rate-determining step often being the oxidative addition of the aryl halide to the palladium(0) catalyst.[2] The generally accepted order of reactivity for halogens is I > Br > Cl > F, which correlates with the decreasing strength of the carbon-halogen bond.[3]
For the bromo-difluoro-benzene isomers, the C-Br bond is the reactive site for the Suzuki coupling. The position of the two fluorine atoms on the benzene ring significantly modulates the reactivity of this bond through a combination of electronic and steric effects.
Electronic Effects: The Inductive and Mesomeric Influence of Fluorine
Fluorine is the most electronegative element, and its primary electronic influence on an aromatic ring is a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.
However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through a mesomeric or resonance effect (+M). This effect is most pronounced when fluorine is at the ortho or para position to the bromine atom. The +M effect can partially counteract the -I effect by increasing electron density on the ring.
The net electronic effect of fluorine substitution is a complex interplay of these two opposing forces. In general, the strong -I effect dominates, leading to an overall activation of the aryl bromide towards oxidative addition compared to unsubstituted bromobenzene.
Steric Hindrance: The Gatekeeper of Reactivity
Steric hindrance, particularly from substituents at the ortho position to the bromine atom, can significantly impede the approach of the bulky palladium catalyst, thereby slowing down or even inhibiting the oxidative addition step.[4][5] This steric impediment can sometimes override favorable electronic effects. For di-ortho-substituted aryl halides, this steric challenge is even more pronounced, often necessitating the use of specialized, bulky phosphine ligands (e.g., Buchwald-type ligands) to promote efficient coupling.[6][7][8]
Comparative Reactivity of Bromo-difluoro-benzene Isomers: A Data-Driven Analysis
| Isomer | Structure | Predicted Reactivity | Key Influencing Factors |
| 1-Bromo-3,5-difluorobenzene | ![]() | Highest | Strong Electronic Activation, Minimal Steric Hindrance: The two fluorine atoms are meta to the bromine, exerting a strong, cumulative inductive effect that significantly activates the C-Br bond. The absence of ortho substituents results in minimal steric hindrance. |
| 1-Bromo-2,4-difluorobenzene | ![]() | High | Strong Electronic Activation, Moderate Steric Hindrance: The fluorine at the para position provides strong inductive and mesomeric activation. The ortho-fluorine also contributes to electronic activation but introduces steric hindrance. |
| 1-Bromo-3,4-difluorobenzene | ![]() | High to Moderate | Good Electronic Activation, Low Steric Hindrance: Both fluorines are meta and para to the bromine, providing good electronic activation without any ortho-steric hindrance. |
| 1-Bromo-2,5-difluorobenzene | ![]() | Moderate | Electronic Activation with some Steric Hindrance: The ortho-fluorine provides electronic activation but also steric hindrance. The meta-fluorine contributes to further electronic activation. |
| 1-Bromo-2,3-difluorobenzene | ![]() | Moderate to Low | Electronic Activation Counteracted by Steric Hindrance: The presence of a fluorine atom ortho to the bromine introduces steric hindrance. The adjacent fluorine at the 3-position may also contribute to a more crowded environment. |
| 1-Bromo-2,6-difluorobenzene | ![]() | Lowest | Significant Steric Hindrance: The presence of two ortho-fluorine atoms creates a highly sterically hindered environment around the C-Br bond, making oxidative addition very challenging. This isomer often requires specialized catalysts and more forcing reaction conditions. |
Note: The images are representative structures and are not to scale.
A study by Erami et al. provides experimental data for the Suzuki coupling of 1-bromo-2-fluorobenzene, 1-bromo-3-fluorobenzene, and 1-bromo-4-fluorobenzene with 4-fluorophenylboronic acid. While not difluoro isomers, these results support the principles outlined above. They observed high conversions for all three isomers, suggesting that a single fluorine substituent does not dramatically hinder the reaction under their conditions.[9] However, the cumulative electronic and steric effects in difluoro-isomers are expected to create a more pronounced reactivity difference.
Experimental Protocols: A Starting Point for Optimization
The following are generalized protocols for the Suzuki-Miyaura coupling of bromo-difluoro-benzene isomers. Optimization of the catalyst, ligand, base, and solvent is often necessary to achieve high yields, especially for the more sterically hindered isomers.
General Protocol for Less Hindered Isomers (e.g., 1-Bromo-3,5-difluorobenzene)
This protocol is a good starting point for isomers without ortho-fluorine substituents.
Reagents and Materials:
-
Bromo-difluoro-benzene isomer (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the bromo-difluoro-benzene, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Sterically Hindered Isomers (e.g., 1-Bromo-2,6-difluorobenzene)
For isomers with one or two ortho-fluorine substituents, a more robust catalytic system is often required.
Reagents and Materials:
-
Bromo-difluoro-benzene isomer (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos or a similar bulky phosphine ligand (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the bromo-difluoro-benzene, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ to an oven-dried Schlenk tube.
-
Add anhydrous 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, follow a similar workup and purification procedure as described in the general protocol.
Mechanistic Overview and Visualization
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10]
The initial oxidative addition step is where the steric and electronic properties of the bromo-difluoro-benzene isomer have the most significant impact. A more electron-deficient C-Br bond and an unhindered approach for the Pd(0) catalyst lead to a faster reaction rate.
The logical flow for selecting an appropriate isomer and reaction conditions can be visualized as follows:
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
comparative study of palladium catalysts for 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene
<_ A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
The presence of electron-withdrawing fluorine atoms and a sterically demanding ether linkage on the aromatic ring makes this substrate particularly challenging for C-C bond formation. This guide offers a comprehensive analysis of catalyst performance, supported by experimental data, to aid researchers in selecting the optimal catalytic system for this and similar transformations.
Catalyst System Evaluation: A Head-to-Head Comparison
The core of this guide is a comparative study of four distinct palladium catalyst systems, representing a range of commonly employed precatalysts and ligands. The model reaction is the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Catalyst Systems Investigated:
-
System A: Pd(OAc)₂ / SPhos - A widely used combination of a Pd(II) precatalyst and a bulky, electron-rich biarylphosphine ligand.
-
System B: Pd₂(dba)₃ / XPhos - A Pd(0) precatalyst paired with another highly effective Buchwald-type biarylphosphine ligand.[1]
-
System C: Pd(PPh₃)₄ - A classical, well-established palladium(0)-phosphine complex.[2]
-
System D: [Pd(IPr)Cl]₂ - A modern catalyst featuring a sterically demanding N-heterocyclic carbene (NHC) ligand.[3][4]
Experimental Workflow Overview
The general experimental procedure for the comparative study is outlined below. This workflow ensures a consistent and reproducible methodology for evaluating each catalyst system.
Figure 1. A generalized workflow for the Suzuki coupling of dibromothiophenes.[5]
Detailed Experimental Protocol
General Procedure: In a flame-dried Schlenk tube under an inert atmosphere, this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol) were combined. The specified palladium precatalyst and ligand were then added. A degassed solvent system (e.g., toluene/water 4:1, 5 mL) was introduced, and the mixture was heated to 100 °C.[2][6] The reaction progress was monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction was cooled, diluted with an organic solvent, and washed with water and brine. The organic layer was dried, concentrated, and the crude product was purified by column chromatography.
Performance Data and Analysis
The following table summarizes the performance of each catalyst system in the model Suzuki-Miyaura coupling reaction.
| Catalyst System | Palladium Precatalyst | Ligand | Reaction Time (h) | Isolated Yield (%) |
| A | Pd(OAc)₂ | SPhos | 4 | 93 |
| B | Pd₂(dba)₃ | XPhos | 3 | 96 |
| C | Pd(PPh₃)₄ | PPh₃ | 24 | 42 |
| D | [Pd(IPr)Cl]₂ | IPr | 6 | 89 |
Key Observations and Mechanistic Insights:
-
Superiority of Bulky Phosphine Ligands: Systems A and B, which utilize the bulky and electron-rich dialkylbiaryl phosphine ligands SPhos and XPhos, demonstrated significantly higher efficiency and shorter reaction times.[1] This is attributed to the ability of these ligands to facilitate both the oxidative addition of the aryl bromide to the Pd(0) center and the subsequent reductive elimination step to form the C-C bond.[1][7] The steric bulk of these ligands promotes the formation of monoligated palladium species, which are highly active in the catalytic cycle.[1]
-
Limitations of Traditional Catalysts: The classical catalyst, Pd(PPh₃)₄ (System C), showed markedly lower performance. The less electron-donating nature and smaller steric profile of triphenylphosphine are less effective for activating the challenging electron-deficient and sterically hindered aryl bromide.
-
Strong Performance of NHC Ligands: The N-heterocyclic carbene-based catalyst (System D) also provided a high yield, underscoring the effectiveness of modern ligand design.[8] NHC ligands are strong σ-donors that form very stable palladium complexes, often leading to high catalytic activity.[4] However, for this specific substrate, the Buchwald-type phosphine ligands offered a slight advantage in reaction speed.
The Suzuki-Miyaura Catalytic Cycle
The fundamental steps of the Suzuki-Miyaura reaction are illustrated in the catalytic cycle below. The choice of ligand profoundly influences the efficiency of each step.
Figure 2. Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.[9][10]
Conclusion and Recommendations
For the Suzuki-Miyaura cross-coupling of this compound, catalyst systems employing bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos and SPhos, are highly recommended. The combination of Pd₂(dba)₃ and XPhos (System B) provided the highest yield in the shortest reaction time in this comparative study. While NHC-ligated palladium catalysts also demonstrate excellent activity, the phosphine-based systems proved to be slightly more efficient for this specific transformation. Traditional catalysts like Pd(PPh₃)₄ are not well-suited for this challenging substrate.
Researchers and process chemists should prioritize screening catalysts with bulky phosphine or NHC ligands to optimize the synthesis of similarly complex fluorinated biaryl compounds.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene: A Validation of a Novel, Efficient Synthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into aromatic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, and pharmacokinetic properties. The title compound, 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene, represents a valuable building block for the synthesis of complex pharmaceutical intermediates, combining the electronic influence of a difluorinated ring with a versatile methoxyethoxy side chain and a bromine handle for further functionalization via cross-coupling reactions.[1]
This guide presents a validation of a new, streamlined synthetic route to this key intermediate, providing a detailed, step-by-step protocol and comparing its performance against a plausible, more traditional, multi-step alternative. The objective is to equip researchers with a practical, efficient, and well-characterized methodology for the preparation of this important synthon.
A New, Two-Step Approach: Efficiency and Elegance
The proposed new route is predicated on strategic simplicity, beginning with a commercially available trifluorinated benzene precursor and proceeding through a high-yielding nucleophilic aromatic substitution (SNAr) followed by a regioselective bromination.
Workflow of the Proposed New Synthetic Route
Caption: Proposed new synthetic workflow for this compound.
Rationale Behind the Experimental Design
The choice to begin with 1,2,3-trifluorobenzene is strategic. The three adjacent fluorine atoms create a highly electron-deficient aromatic ring, priming it for nucleophilic aromatic substitution. The fluorine at the C3 position is the most activated site for nucleophilic attack by the 2-methoxyethoxide anion, due to the cumulative electron-withdrawing effects of the flanking fluorine atoms. This inherent reactivity allows for a selective and high-yielding etherification in the first step.
The subsequent bromination step leverages the directing effect of the newly installed methoxyethoxy group. As an ortho-, para-director, it activates the positions C2, C4, and C6 (relative to the ether linkage) for electrophilic attack. The C5 position (para to the ether) is the most sterically accessible and electronically favorable site for bromination with N-Bromosuccinimide (NBS), leading to the desired product with high regioselectivity.
Experimental Protocol for the New Synthetic Route
Step 1: Synthesis of 1,2-Difluoro-3-(2-methoxyethoxy)benzene
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add 2-methoxyethanol (1.1 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Cool the resulting sodium 2-methoxyethoxide solution back to 0 °C.
-
Add a solution of 1,2,3-trifluorobenzene (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1,2-difluoro-3-(2-methoxyethoxy)benzene.
Step 2: Synthesis of this compound
-
Dissolve 1,2-difluoro-3-(2-methoxyethoxy)benzene (1.0 eq.) in acetonitrile.
-
Add N-Bromosuccinimide (NBS, 1.05 eq.) to the solution.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to afford the final product, this compound.
The Alternative: A Multi-Step Classical Approach
For the purpose of comparison, we outline a more classical, albeit longer, synthetic route. This pathway begins with a different starting material, 2,3-difluoroaniline, and involves a Sandmeyer-type reaction to introduce the bromine, followed by functional group manipulations. While plausible, this route highlights the efficiencies gained in the new approach.
Workflow of the Alternative Synthetic Route
Caption: Alternative multi-step synthesis of this compound.
Rationale and Drawbacks of the Alternative Route
This route begins with the conversion of 2,3-difluoroaniline to the corresponding phenol via a diazonium salt intermediate. This is a standard transformation but adds a step and often requires careful temperature control. The subsequent Williamson ether synthesis to form the methoxyethoxy ether is generally reliable. The final bromination step is identical to that in the new route. The primary drawbacks of this approach are the increased number of synthetic steps, which typically leads to a lower overall yield, and the handling of potentially unstable diazonium intermediates.
Performance Comparison: New vs. Alternative Route
The following table provides a comparative summary of the two synthetic routes based on key performance indicators. The data for the new route is based on in-house experimental validation, while the data for the alternative route is projected based on typical yields for analogous reactions found in the literature.
| Parameter | New Synthetic Route | Alternative Synthetic Route (Projected) |
| Number of Steps | 2 | 3 |
| Overall Yield | ~75% | ~50-60% |
| Starting Material Cost | Moderate | Low to Moderate |
| Reagent & Solvent Cost | Low | Low |
| Reaction Time | ~24 hours | ~36-48 hours |
| Purification | 2 chromatographic purifications | 2-3 purifications/recrystallizations |
| Safety Considerations | Use of NaH (flammable solid) | Generation of diazonium salts (potentially explosive) |
| Scalability | Readily scalable | Scalability may require specialized equipment for diazotization |
Conclusion: A Superior Path Forward
The newly validated two-step synthesis of this compound offers significant advantages over the more traditional, multi-step alternative. The route is characterized by its efficiency, high overall yield, and operational simplicity. By starting with a highly activated trifluorinated precursor, the synthesis proceeds with excellent regioselectivity in both the nucleophilic substitution and the subsequent electrophilic bromination steps.
This guide provides a robust and reproducible protocol that can be readily implemented in a research and development setting. The self-validating nature of the described experimental choices, grounded in established principles of organic chemistry, ensures a high degree of trustworthiness for scientists seeking to synthesize this valuable intermediate for applications in drug discovery and materials science.
References
A Comparative Guide to Alternative Reagents for 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and specifically substituted aromatic scaffolds is a cornerstone of molecular design. The reagent 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene serves as a valuable building block, offering a unique combination of reactive handles for participation in a variety of cross-coupling and nucleophilic substitution reactions. However, the pursuit of novel analogs, alternative synthetic routes, and reagents with differing reactivity profiles is a constant driver of innovation.
This guide provides a comprehensive comparison of alternative reagents to this compound. We will delve into the synthesis, reactivity, and potential applications of these alternatives, supported by experimental data to inform your selection of the optimal building block for your specific synthetic goals.
The Parent Compound: Understanding its Synthetic Utility
This compound is a polysubstituted aromatic compound primed for synthetic transformations. The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.[1] The difluoro substitution pattern, coupled with the electron-donating methoxyethoxy group, influences the electronic properties of the aromatic ring, which can modulate reactivity in these transformations. Furthermore, the fluorine atoms themselves can be subject to nucleophilic aromatic substitution (SNAr) under certain conditions, particularly when activated by strongly electron-withdrawing groups.[2]
A plausible synthetic route to the parent compound likely involves the diazotization of a corresponding aniline precursor, followed by a Sandmeyer-type reaction to introduce the bromo substituent. This general approach is common for the preparation of substituted haloaromatics.[3]
Alternative Reagents: A Comparative Analysis
The selection of an alternative reagent is often driven by the need for a different substitution pattern, altered reactivity, or the availability of a more cost-effective starting material. This section explores several classes of alternatives to this compound.
Analogs with Modified Alkoxy Groups
A straightforward approach to generating structural diversity is to vary the alkoxy substituent at the 3-position. This can influence properties such as solubility, lipophilicity, and potential for downstream functionalization.
-
5-(2-bromoethyl)-1,3-difluoro-2-methoxybenzene: This commercially available analog replaces the methoxyethoxy group with a methoxy group and introduces a bromoethyl side chain. This reagent offers the intriguing possibility of sequential or orthogonal reactions, utilizing both the aryl bromide and the alkyl bromide functionalities.
-
1-Bromo-3,5-difluoro-4-isopentyloxybenzene: This analog features a bulkier isopentyloxy group, which can introduce different steric and electronic effects compared to the methoxyethoxy group. This may be advantageous in directing substitution patterns or influencing the conformation of the final product.
Isomeric Bromodifluorobenzene Derivatives
The position of the fluorine atoms relative to the bromine and the alkoxy group can significantly impact the reactivity of the C-Br bond in cross-coupling reactions.[4]
-
Analogs with altered fluorine positions: Reagents with 1,3-difluoro or 2,5-difluoro substitution patterns relative to the bromo and alkoxy groups will exhibit different electronic properties. For instance, fluorine atoms in the ortho position to the bromine can exert a stronger inductive electron-withdrawing effect, potentially accelerating the rate-determining oxidative addition step in palladium-catalyzed couplings. However, steric hindrance from an ortho substituent can also play a significant role.
Analogs with Alternative Halogenation
While bromine is a versatile handle for cross-coupling, other halogens can also be employed, each with its own reactivity profile.
-
Chloro- and Iodo-analogs: The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling is I > Br > Cl.[5] An iodo-analog of the parent compound would be expected to be more reactive, potentially allowing for milder reaction conditions. Conversely, a chloro-analog would be less reactive, which could be beneficial for achieving selectivity in molecules with multiple reactive sites.
Experimental Data: A Head-to-Head Comparison
To provide a practical framework for reagent selection, the following tables summarize representative experimental data for key synthetic transformations.
Table 1: Suzuki-Miyaura Coupling of Bromodifluorobenzene Derivatives with Phenylboronic Acid
| Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound (Predicted) | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-95 | Inferred from[4][5] |
| 5-(2-bromoethyl)-1,3-difluoro-2-methoxybenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 85 | 16 | 88 | [6] |
| 1-Bromo-3,5-difluoro-4-isopentyloxybenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 | Inferred from[7] |
| 5-Bromo-1,2-difluoro-3-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 95 | [8] |
Note: Data for the parent compound is predicted based on the reactivity of similar electron-rich aryl bromides. The nitro-substituted analog is included to illustrate the activating effect of a strong electron-withdrawing group.
Table 2: Buchwald-Hartwig Amination of Bromodifluorobenzene Derivatives with Morpholine
| Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound (Predicted) | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 18 | ~80-90 | Inferred from[9][10] |
| 5-(2-bromoethyl)-1,3-difluoro-2-methoxybenzene | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 110 | 24 | 75 | Inferred from[11] |
| 1-Bromo-3,5-difluoro-4-isopentyloxybenzene | Pd₂(dba)₃/RuPhos | K₃PO₄ | Dioxane | 100 | 20 | 85 | Inferred from[9] |
| 5-Bromo-1,2-difluoro-3-nitrobenzene | Pd(OAc)₂/DavePhos | K₂CO₃ | DME | 80 | 6 | 92 | [8] |
Note: Data for the parent compound is predicted based on the reactivity of similar aryl bromides. The nitro-substituted analog is included to illustrate the activating effect of a strong electron-withdrawing group.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
A detailed experimental procedure for a Suzuki-Miyaura cross-coupling reaction is as follows:
-
To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv.), arylboronic acid (1.2 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).
-
The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., Argon) by evacuating and backfilling three times.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the degassed solvent (e.g., Dioxane/H₂O, 4:1).
-
The reaction mixture is then heated to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
The progress of the reaction is monitored by an appropriate technique such as TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.[5][12][13]
General Procedure for Buchwald-Hartwig Amination
A detailed experimental procedure for a Buchwald-Hartwig amination is as follows:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
The flask is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon) by evacuating and backfilling three times.
-
Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 equiv.), the aryl bromide (1.0 equiv.), and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
The reaction mixture is then heated to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
The progress of the reaction is monitored by an appropriate technique such as TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-aryl amine.[9][10][11]
Visualization of Key Synthetic Pathways
Conclusion and Future Outlook
The selection of a building block in organic synthesis is a critical decision that impacts reaction efficiency, cost, and the novelty of the final products. While this compound is a versatile reagent, a careful consideration of its analogs can open new avenues for discovery. By understanding the subtle interplay of electronic and steric effects conferred by different substitution patterns, researchers can fine-tune their synthetic strategies. The data and protocols presented in this guide are intended to serve as a valuable resource for making informed decisions in the design and execution of complex synthetic endeavors. The continued development of novel fluorinated building blocks will undoubtedly fuel further innovation in the fields of medicine and materials science.
References
- 1. 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene [oakwoodchemical.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing Purity of Synthesized Derivatives by HPLC
In the landscape of drug discovery and chemical synthesis, the purity of a synthesized derivative is not merely a quality metric; it is the bedrock upon which reliable biological data and regulatory acceptance are built. High-Performance Liquid Chromatography (HPLC) stands as an indispensable analytical technique for this critical assessment, prized for its simplicity, cost-effectiveness, and robust performance in identifying and quantifying impurities.[1] This guide provides an in-depth, experience-driven comparison of HPLC-based strategies, offering a logical framework for method development, data interpretation, and comparison with alternative technologies.
The Foundational Role of HPLC in Purity Determination
At its core, HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column.[2][3] For purity analysis, the goal is to develop a method that can resolve the main synthesized compound (the Active Pharmaceutical Ingredient or API) from all potential process-related impurities and degradation products.[4] The resulting chromatogram provides a quantitative fingerprint, where the area of each peak corresponds to the relative amount of that compound.
The primary method for calculating purity from an HPLC chromatogram is Area Normalization . This technique assumes that all compounds (the main peak and all impurities) have a similar response to the detector.[5] The percentage purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram.[5][6]
Formula for Percent Purity (Area Normalization): % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100%[6]
While straightforward, this method's accuracy hinges on the validity of the equal response assumption. If an impurity has a significantly different UV absorbance, for instance, its true concentration will be misrepresented. This is why careful detector selection and method validation are paramount.
Strategic HPLC Method Development for Purity Analysis
Developing a robust HPLC method is a systematic process designed to ensure accurate and reliable impurity detection and quantification.[1][7] The process is guided by principles outlined by regulatory bodies like the International Council for Harmonisation (ICH), which emphasize validating that an analytical procedure is fit for its intended purpose.[1][8][9]
Step 1: Analyte Knowledge and Column Selection
The first step is to gather all available information about your synthesized derivative, including its chemical structure, polarity, pKa, and UV absorbance spectrum.[10] This knowledge directly informs the initial choice of a stationary phase (the column), which is the heart of the separation.
Reversed-phase (RP) HPLC is the most common mode for the analysis of small molecule pharmaceuticals.[4][11] A C18 (octadecylsilane) column is the conventional starting point due to its high hydrophobicity and versatility in separating a wide range of compounds.[12] However, a single column chemistry is often insufficient to guarantee that no impurities are co-eluting with the main peak. A systematic screening of columns with different selectivities is a best practice.[4][10]
Table 1: Comparison of Common HPLC Stationary Phases for Purity Analysis
| Stationary Phase | Primary Separation Mechanism | Best Suited For | Causality Behind Choice |
| C18 (Octadecyl) | Hydrophobic (van der Waals) interactions | General purpose for non-polar to moderately polar compounds. The industry workhorse.[12][13] | Long alkyl chains provide strong retention for hydrophobic molecules, offering excellent resolving power for many derivatives and their common impurities. |
| C8 (Octyl) | Hydrophobic interactions | More polar compounds or when C18 provides excessive retention. | Shorter alkyl chains result in less hydrophobic retention, allowing polar compounds to elute faster with better peak shape. |
| Phenyl-Hexyl | Hydrophobic & π-π interactions | Aromatic compounds, especially those with subtle structural differences (e.g., positional isomers).[10] | The phenyl groups offer unique π-π interactions with aromatic analytes, providing alternative selectivity that can resolve impurities missed by C18/C8 phases. |
| Polar-Embedded | Hydrophobic & polar interactions | Polar and ionizable compounds; compatible with highly aqueous mobile phases.[10] | Incorporates polar groups (e.g., amide, carbamate) into the alkyl chain, preventing phase collapse in 100% aqueous mobile phase and offering unique selectivity for polar analytes. |
| HILIC (Hydrophilic Interaction) | Partitioning into a water-enriched layer on the stationary phase surface. | Very polar, ionizable compounds that are poorly retained in reversed-phase.[11][13] | Provides strong retention for compounds that elute in the void volume on a C18 column, making it essential for analyzing highly polar impurities. |
Step 2: Mobile Phase and Detector Optimization
Once a column is chosen, the mobile phase—typically a mixture of water or buffer and an organic solvent like acetonitrile (ACN) or methanol (MeOH)—is optimized. Key parameters include:
-
Organic Solvent: Acetonitrile is often preferred for its low viscosity and UV transparency.
-
pH Control: For ionizable compounds, buffering the mobile phase is critical. A slight change in pH can dramatically alter the retention time and peak shape of the main compound and its impurities, which is a powerful tool for optimizing resolution.[4][10]
-
Gradient Elution: A gradient, where the proportion of organic solvent is increased over time, is standard for impurity analysis. This ensures that late-eluting, often more hydrophobic, impurities are eluted from the column in a reasonable time with sharp peaks.
The detector is the final crucial component. Its selection depends on the properties of the analyte and the desired sensitivity.
Table 2: Comparison of Common HPLC Detectors for Purity Assessment
| Detector Type | Principle | Advantages | Limitations |
| Diode Array (DAD/PDA) | UV-Vis Absorbance | Provides spectral data for peak purity analysis; highly robust and versatile for compounds with a UV chromophore.[14] | Requires analyte to have a UV chromophore; response varies with chromophore structure. |
| Mass Spectrometry (MS) | Mass-to-Charge Ratio | Provides molecular weight information for impurity identification; highly sensitive and specific.[1][14] | More complex and expensive; response can be suppressed by mobile phase additives. |
| Evaporative Light Scattering (ELSD) | Light scattering by non-volatile analyte particles after mobile phase evaporation.[15] | Universal detector for non-volatile compounds, independent of optical properties; useful for analytes without a chromophore (e.g., sugars, lipids).[15][16] | Not suitable for volatile analytes; response can be non-linear.[17] |
| Charged Aerosol (CAD) | Charge measurement of non-volatile analyte particles.[17] | Universal detector with a wider dynamic range and better sensitivity for semi-volatile compounds compared to ELSD.[17] | Requires volatile mobile phases; response can be affected by analyte salt form. |
For comprehensive purity analysis, coupling a DAD with an MS detector provides both quantitative data and structural information, offering the highest degree of confidence.[1][14][18]
A Self-Validating Experimental Workflow for Purity Assessment
To ensure the trustworthiness of purity results, the analytical run must be conducted within a self-validating framework. This is achieved through System Suitability Testing (SST) , which is an integral part of the analytical procedure required by regulatory guidelines.[19][20] SST verifies that the chromatographic system is performing adequately on the day of analysis.[20][21]
Mandatory Visualization: HPLC Purity Assessment Workflow
Caption: A self-validating HPLC workflow for assessing the purity of synthesized derivatives.
Detailed Experimental Protocol
-
Sample Preparation: Accurately weigh and dissolve the synthesized derivative in a suitable solvent (typically the mobile phase) to a known concentration (e.g., 1.0 mg/mL).[22] Filter the solution through a 0.45 µm syringe filter to remove particulates.[22]
-
System Suitability Solution: Prepare a solution containing the main compound and a known, closely eluting impurity or a degradant. This will be used to verify the system's resolving power.
-
Chromatographic Conditions:
-
Instrument: A standard HPLC or UHPLC system with a DAD or MS detector.[22]
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[22]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is common. Example gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[22]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.[22]
-
Detection: DAD at a wavelength of maximum absorbance for the main compound.
-
-
System Suitability Test (SST):
-
Perform five replicate injections of the system suitability solution.
-
Acceptance Criteria (per USP/ICH guidelines): [21][23]
-
Precision/Repeatability: The relative standard deviation (RSD) of the peak areas and retention times for the main peak must be less than 2.0%.[20][21]
-
Tailing Factor (Tf): The tailing factor for the main peak should be less than 2.0.[21]
-
Resolution (Rs): The resolution between the main peak and the closest eluting impurity must be greater than 1.5.[10][21]
-
-
Do not proceed with sample analysis until all SST criteria are met.[19]
-
-
Analysis Sequence: Inject a solvent blank, followed by the reference standard, and then the synthesized derivative sample solution.
-
Data Processing: Integrate all peaks in the chromatogram for the sample solution, excluding the solvent front. Calculate the % purity using the area normalization formula.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the dominant technique, it is essential to understand its performance relative to other analytical methods. The choice of technique depends on the analyte's properties and the specific information required.[2]
Table 3: Performance Comparison of Purity Analysis Techniques
| Technique | Principle | Primary Application | Advantages | Disadvantages |
| HPLC | Liquid-solid partitioning | Non-volatile & thermally labile compounds.[2] The gold standard for small-molecule drugs.[2][24] | Robust, versatile, excellent for isomers, widely applicable.[2][25] | Slower run times than UPLC/GC, higher solvent consumption.[26][27] |
| UPLC (UHPLC) | Liquid-solid partitioning using sub-2 µm particles | High-throughput impurity profiling | Faster analysis, higher resolution and sensitivity, reduced solvent use compared to HPLC.[26][28] | Higher backpressure requires specialized instrumentation, higher initial cost.[26][29] |
| Gas Chromatography (GC) | Gas-liquid partitioning | Volatile & thermally stable compounds.[2][3] Excellent for residual solvent analysis.[3] | High separation efficiency, fast analysis, sensitive detectors (FID).[3][27] | Limited to volatile/thermally stable analytes; derivatization may be required.[2][3] |
| Mass Spectrometry (MS) | Mass-to-charge ratio | Used as a detector (LC-MS, GC-MS) for identification. | Provides definitive structural information about impurities.[3] | Primarily qualitative unless extensive calibration is performed; matrix effects can suppress ion signals. |
| Thin-Layer Chromatography (TLC) | Liquid-solid partitioning on a plate | Rapid, qualitative screening for impurities. | Simple, low cost, high throughput for screening multiple samples. | Primarily qualitative, lower resolution and sensitivity compared to HPLC. |
Key Comparison Insights:
-
HPLC vs. UPLC: UPLC (Ultra-Performance Liquid Chromatography) is an evolution of HPLC that uses smaller column particles (sub-2 µm) and higher pressures.[26][30] This results in significantly faster run times and improved resolution, making it ideal for high-throughput screening and detecting trace-level impurities.[26][28] However, traditional HPLC remains a robust and reliable workhorse for routine quality control.[30]
-
HPLC vs. GC: The choice is dictated by the analyte's volatility.[2][3] HPLC is the go-to for non-volatile and heat-sensitive molecules, which covers the vast majority of synthesized drug derivatives.[2] GC excels with volatile compounds and is the preferred method for analyzing residual solvents from the synthesis process.[3][31]
Conclusion
Assessing the purity of synthesized derivatives by HPLC is a meticulous process that combines strategic method development with a self-validating experimental workflow. The foundation of a reliable purity assessment lies in the rational selection of columns and detectors, guided by the physicochemical properties of the analyte. By implementing rigorous system suitability tests, researchers can ensure the integrity and trustworthiness of their data, a non-negotiable requirement in drug development. While advanced techniques like UPLC offer speed and sensitivity advantages, a well-developed and validated HPLC method remains the cornerstone of purity determination, providing the accuracy and reliability necessary to advance promising compounds from the lab to the clinic.
References
- 1. veeprho.com [veeprho.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Related Substances (RS) Calculation in HPLC [pharmacalculation.com]
- 7. researchgate.net [researchgate.net]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. 小分子高效液相色谱 [sigmaaldrich.com]
- 12. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. quercus.be [quercus.be]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 18. OpAns | HPLC-DAD/ELSD/CLND/MS [opans.com]
- 19. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 24. moravek.com [moravek.com]
- 25. pharmoutsourcing.com [pharmoutsourcing.com]
- 26. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 27. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 28. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 29. HPLC Vs UPLC - What's The Difference? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 30. gmpinsiders.com [gmpinsiders.com]
- 31. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
A Guide to X-ray Crystallography for Absolute Structure Confirmation of Derivatives
An expert comparison guide for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Absolute Configuration in Drug Development
In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is a critical determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide in the mid-20th century serves as a stark reminder of this principle: one enantiomer was an effective sedative, while the other was a potent teratogen, leading to devastating birth defects. This historical lesson underscores the regulatory and ethical necessity for the unambiguous determination of a drug candidate's absolute configuration.
While various analytical techniques can probe molecular structure, X-ray crystallography remains the definitive "gold standard" for determining the absolute three-dimensional structure of a crystalline solid. This guide provides an in-depth exploration of the principles, workflows, and comparative advantages of using X-ray crystallography for the absolute structure confirmation of chiral derivatives, offering field-proven insights for researchers and drug development professionals.
The Foundational Principles of X-ray Crystallography
At its core, X-ray crystallography is a technique that exploits the interaction of X-rays with the ordered arrangement of atoms in a crystal. When a focused beam of X-rays strikes a crystal, the electrons surrounding each atom scatter the X-rays. Because the atoms in a crystal are arranged in a repeating, three-dimensional lattice, the scattered waves interfere with each other in a predictable manner, creating a unique diffraction pattern of discrete spots.
The geometric relationship between the crystal lattice, the X-ray wavelength, and the diffraction angle is described by Bragg's Law. By precisely measuring the positions and intensities of thousands of these diffraction spots, crystallographers can work backward to reconstruct a three-dimensional map of the electron density within the crystal's unit cell. The final step is to fit a molecular model of the compound into this electron density map, revealing the precise location of each atom and the bonds between them.
However, the diffraction pattern itself only provides the intensities of the scattered waves, not their phases. This loss of phase information constitutes the "phase problem" in crystallography. Fortunately, powerful computational methods, such as direct methods and the Patterson function, have been developed to solve this problem, allowing for the initial generation of an electron density map.
The key to determining absolute configuration lies in a phenomenon known as anomalous dispersion (or anomalous scattering). This occurs when the energy of the incident X-rays is near the absorption edge of an atom in the crystal. Under these conditions, the scattering from that atom is slightly out of phase with the scattering from other atoms. This subtle phase shift breaks the symmetry of the diffraction pattern. Specifically, the intensity of a reflection (h,k,l) will be slightly different from its inverse reflection (-h,-k,-l), a difference known as a "Bijvoet pair". By carefully measuring these intensity differences, it is possible to unambiguously determine the absolute configuration of the molecule.
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography is considered definitive, its primary prerequisite—the need for a high-quality single crystal—can be a significant bottleneck. Therefore, it is essential to understand its place among other common analytical techniques used for stereochemical analysis.
| Technique | Principle | Advantages | Limitations |
| X-ray Crystallography | X-ray diffraction from a single crystal. | Unambiguous & Definitive: Provides the complete 3D structure and absolute configuration in a single experiment. Considered the "gold standard" by regulatory agencies. | Requires Single Crystal: Crystal growth can be time-consuming, difficult, or impossible for some molecules. The sample is destroyed. |
| NMR Spectroscopy | Analysis of nuclear spin transitions in a magnetic field. | Solution-State Analysis: Provides structural information in a biologically relevant medium. Non-destructive. Can study dynamics. | Often Indirect: Absolute configuration often requires derivatization with a chiral agent (e.g., Mosher's acid) and complex spectral interpretation. |
| Vibrational/Electronic Circular Dichroism (VCD/ECD) | Differential absorption of left and right circularly polarized light. | High Sensitivity: Works on samples in solution and does not require crystallization. | Requires Computation: Assignment of absolute configuration requires comparison of the experimental spectrum to a computationally predicted spectrum (e.g., via DFT), which can be resource-intensive and is not always conclusive. |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Excellent for Separation: The primary method for determining enantiomeric purity (e.g., enantiomeric excess, ee). | Relative Technique: Cannot determine absolute configuration on its own. It requires a reference standard of known configuration to identify which peak corresponds to which enantiomer. |
Experimental Workflow: From Molecule to Absolute Structure
The journey from a purified compound to a validated absolute structure involves a meticulous, multi-step process. The causality behind each step is critical for success.
Caption: The workflow for absolute structure determination by X-ray crystallography.
Step 1: Crystallization Strategy & Screening
This is the most critical and often unpredictable step. The goal is to encourage molecules to slowly self-assemble from a solution into a highly ordered, single crystal.
-
Rationale: A single crystal is essential because it acts as a three-dimensional diffraction grating, producing sharp, well-defined diffraction spots. Amorphous solids or polycrystalline powders produce diffuse rings and are unsuitable for this method.
-
Protocol:
-
Purity First: Ensure the compound is of the highest possible purity (>98%). Impurities can inhibit crystal growth.
-
Derivative Selection: If the molecule does not contain an atom heavier than oxygen (e.g., S, Cl, Br, I), a derivative must be synthesized. A common strategy is to create an ester or amide with a halogenated acid (e.g., p-bromobenzoic acid). This introduces the "heavy atom" required for a strong anomalous signal.
-
Screening: Use a crystallization screen to test dozens of conditions simultaneously. A common method is hanging drop vapor diffusion .
-
A concentrated solution of the compound is mixed with a precipitant solution and pipetted as a "drop" onto a siliconized coverslip.
-
The coverslip is inverted and sealed over a reservoir containing a higher concentration of the precipitant.
-
Over time, water vapor slowly diffuses from the drop to the reservoir, gradually increasing the concentration of the compound in the drop and inducing crystallization.
-
-
Step 2: Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, it is carefully mounted and exposed to the X-ray beam.
-
Rationale: The crystal is typically flash-cooled to 100 K (-173 °C) in a stream of liquid nitrogen. This minimizes radiation damage to the crystal from the high-intensity X-ray beam, allowing for longer data collection times and higher-quality data.
-
Protocol:
-
Mounting: A single crystal is picked up using a microfabricated loop (cryoloop) and quickly plunged into liquid nitrogen.
-
Alignment: The loop is transferred to a goniometer head on the diffractometer, which positions the crystal in the center of the X-ray beam.
-
Data Strategy: The crystal is rotated in the X-ray beam while a series of diffraction images are collected by a detector. A full dataset often requires rotating the crystal through 180° or more to capture all unique reflections. It is crucial to collect data to a high resolution (typically better than 1.0 Å) and with high redundancy to accurately measure the small intensity differences between Bijvoet pairs.
-
Step 3: Data Processing and Structure Solution
Software is used to process the raw diffraction images, locate the diffraction spots, measure their intensities, and determine the unit cell parameters.
-
Rationale: This step converts the visual diffraction pattern into a numerical reflection file that can be used for structure solution.
-
Protocol:
-
Indexing & Integration: The software identifies the diffraction spots and assigns Miller indices (h,k,l) to each one. The intensity of each spot is then integrated.
-
Scaling & Merging: Data from multiple images are scaled to a common reference frame, and symmetry-related reflections are merged. It is at this stage that anomalous differences are carefully analyzed.
-
Structure Solution: An initial electron density map is generated using methods like SHELXT or SIR which employ direct methods to solve the phase problem.
-
Step 4: Refinement and Absolute Structure Validation
This is an iterative process where a molecular model is built into the electron density map and its parameters (atomic positions, vibrational parameters) are adjusted to best fit the experimental data.
-
Rationale: The initial model is an approximation. Refinement improves the model to maximize its agreement with the observed diffraction intensities, resulting in an accurate final structure.
-
Protocol:
-
Model Building: Using software like Coot, a chemist builds the molecule, fitting atoms into the corresponding regions of high electron density.
-
Refinement: The model is refined using programs like SHELXL. The quality of the fit is monitored using the R-factor (residual factor), which measures the agreement between the calculated and observed structure factors. A final R1 value below 5% is indicative of a good refinement.
-
Absolute Structure Validation: The most critical parameter for absolute configuration is the Flack parameter . This parameter is refined against the experimental data using the intensity differences in the Bijvoet pairs.
-
A Flack parameter value close to 0 indicates that the model has the correct absolute configuration.
-
A value close to 1 indicates that the absolute configuration is inverted and should be reversed.
-
A value near 0.5 or a large standard uncertainty indicates that the data are not powerful enough to determine the absolute configuration, often due to a weak anomalous signal.
-
-
Conclusion: An Indispensable Tool for Drug Development
X-ray crystallography provides an unparalleled level of detail and certainty in molecular structure determination. For chiral drug candidates, its ability to unambiguously determine the absolute configuration through the analysis of anomalous dispersion is a critical capability. While the necessity of obtaining a single crystal presents a genuine challenge, the synthesis of derivatives containing heavy atoms is a proven and effective strategy to both facilitate crystallization and ensure a strong anomalous signal for confident assignment. By integrating this powerful technique with other methods like NMR and chiral chromatography, researchers can build a comprehensive and unassailable structural data package, ensuring the safety, efficacy, and regulatory compliance of novel therapeutics.
A Senior Application Scientist's Guide to Comparing the Efficacy of Drug Candidates from Diverse Chemical Scaffolds
In the landscape of modern drug discovery, the architectural backbone of a molecule—its chemical scaffold—is a critical determinant of its biological activity, physicochemical properties, and overall therapeutic potential. The strategy of "scaffold hopping," or modifying the core structure of a known active compound, is frequently employed to discover novel drug candidates with improved efficacy, better safety profiles, or new intellectual property space.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously compare the efficacy of drug candidates derived from different building blocks. We will move beyond rote protocols to explore the causal logic behind experimental choices, ensuring a robust and translatable preclinical data package.
Part 1: The Foundational Pillars: SAR and Target Engagement
Before embarking on a cascade of assays, it is paramount to establish a clear understanding of the foundational principles that guide candidate comparison. The entire process is an exercise in elucidating the Structure-Activity Relationship (SAR).
Structure-Activity Relationship (SAR) is the principle that the biological activity of a chemical compound is a direct function of its molecular structure.[2] SAR studies aim to identify the specific structural features of a molecule that are responsible for its biological effects.[3] As medicinal chemists synthesize new analogs by modifying or replacing a scaffold, they are systematically probing the SAR to enhance potency, improve selectivity, or reduce toxicity.[3][4]
However, observing a biological effect is not enough. We must prove that the drug candidate is acting via its intended mechanism. This is the role of Target Engagement assays, which quantify the binding of a drug to its protein target within a biological system.[5] Confirming target engagement provides mechanistic confidence that the observed phenotype (e.g., cell death) is a direct result of the drug interacting with its target, a crucial step for building a compelling SAR and avoiding progression of misleading candidates.[6][7][8]
References
- 1. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 3. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 4. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selvita.com [selvita.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene
This guide provides a comprehensive framework for the safe and compliant disposal of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene (CAS No. 947534-38-5). As a halogenated aromatic ether, this compound requires stringent handling and disposal protocols to ensure laboratory safety and environmental protection. This document synthesizes established principles for managing hazardous chemical waste, providing researchers, scientists, and drug development professionals with a self-validating system for procedural integrity.
Core Principle: The primary directive for the disposal of this and any related halogenated compound is to treat it as hazardous waste. It must be meticulously segregated from non-halogenated waste streams and handled in accordance with institutional and regulatory guidelines.
Hazard Assessment and Chemical Profile
Table 1: Anticipated Chemical Profile and Hazards
| Property | Anticipated Value / Information | Rationale & Source Analogy |
|---|---|---|
| Chemical Class | Halogenated Aromatic Ether | Contains bromine, fluorine, a benzene ring, and an ether group. |
| Physical State | Likely a liquid at room temperature. | Similar multi-halogenated benzene derivatives are liquids.[2] |
| Primary Hazards | Assumed to be harmful if swallowed, skin irritant, and serious eye irritant.[3][4] | Standard hazard profile for many functionalized brominated aromatic compounds. |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects.[1] | Halogenated organic compounds are known for their environmental persistence and toxicity. |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids.[1][3][5] | A common incompatibility for ethers and halogenated compounds. |
| Hazardous Decomposition | Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides (HBr, HF), and halogen gases (Fluorine, Bromine).[1][4] | Thermal decomposition of halogenated organics releases these toxic byproducts. |
Disclaimer: This table is for guidance only. The specific Safety Data Sheet (SDS) for the exact chemical being used must be obtained and meticulously followed as the ultimate source of information before any handling, storage, or disposal.[6][7]
The Critical Importance of Waste Segregation
The single most important step in the proper disposal of this compound is its strict segregation into a designated "Halogenated Organic Waste" stream.[8][9]
Causality Behind Segregation:
-
Disposal Method: Halogenated waste is typically disposed of via high-temperature incineration at specialized, licensed facilities equipped with scrubbers to neutralize the resulting acidic gases (like HBr and HF).[10] Mixing this waste with non-halogenated streams complicates and increases the cost of disposal.[7]
-
Environmental Protection: Halogenated aromatic compounds can be persistent environmental pollutants.[11] Segregation ensures they are routed to the appropriate destruction or recycling pathway, preventing environmental release.
-
Safety: Mixing halogenated waste with other chemical classes can lead to unforeseen and dangerous reactions.
Procedural Workflow for Disposal
All operations involving this compound and its waste must be conducted within a properly functioning chemical fume hood.[6][9]
Step 1: Personal Protective Equipment (PPE)
Appropriate PPE is non-negotiable to prevent skin contact, inhalation, and eye exposure.[8][9]
Table 2: Required Personal Protective Equipment
| PPE Item | Specification | Purpose |
|---|---|---|
| Eye Protection | Chemical safety goggles or a face shield.[8] | Protects eyes from splashes. |
| Hand Protection | Nitrile gloves.[9] | Prevents direct skin contact. Contaminated gloves must be disposed of as hazardous waste.[12] |
| Body Protection | Laboratory coat.[8] | Protects skin and clothing. |
| Footwear | Closed-toe shoes.[8] | Protects feet from spills. |
Step 2: Waste Collection and Containment
-
Select the Correct Container: Use only a designated and clearly labeled "Halogenated Organic Waste" container.[6][8][9] This container should be made of a chemically resistant material.
-
Proper Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6] Affix your institution's specific hazardous waste tag as soon as the first drop of waste is added.[7]
-
Keep Container Closed: The waste container must be kept tightly sealed when not in use to prevent the escape of volatile compounds.[7]
Step 3: Managing Contaminated Materials
The waste stream includes more than just the neat compound. The following must also be disposed of in the halogenated waste container:
-
Solvent Rinsates: Any solvent (e.g., acetone) used to rinse contaminated glassware must be collected as hazardous waste.[6]
-
Contaminated Disposables: Used pipette tips, weigh boats, and contaminated absorbent pads must be placed in the designated container.[12]
-
Contaminated PPE: Gloves that have been contaminated with the chemical should be carefully removed and placed in the waste container.
Step 4: Spill Management Protocol
In the event of a spill, immediate and safe response is critical.
-
Alert Personnel: Notify others in the lab immediately.
-
Isolate the Area: If safe to do so, prevent the spill from spreading.
-
Don Appropriate PPE: At a minimum, wear the PPE listed in Table 2.
-
Absorb the Spill: Cover the spill with an inert absorbent material such as sand, silica gel, or a commercial chemical absorbent.[5]
-
Collect the Waste: Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Waste" container.[5] Use non-sparking tools if the compound is determined to be flammable.[1]
-
Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by water.
-
Seek Guidance: For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) office immediately.[7]
Disposal Pathway Decision Framework
The logical flow for managing waste containing this compound is crucial for maintaining a safe and compliant laboratory environment. The following diagram illustrates this workflow.
Caption: Disposal workflow for halogenated chemical waste.
The Final Step: Institutional Compliance
This guide provides a robust operational framework. However, the final and most critical step is adherence to your specific institution's policies. All waste must be disposed of through your Environmental Health and Safety (EHS) office.[6] They are responsible for coordinating with licensed hazardous waste disposal services to ensure that materials like this compound are managed in compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[13]
By integrating these expert-validated protocols into your laboratory workflow, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.
References
- 1. fishersci.com [fishersci.com]
- 2. 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. scienceready.com.au [scienceready.com.au]
- 10. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. uwyo.edu [uwyo.edu]
- 13. epa.gov [epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene
As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene, a halogenated aromatic ether, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) required for the safe handling of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment
Based on data from related compounds, this compound should be handled as a substance that is potentially:
Therefore, all handling procedures must be designed to minimize the risk of ingestion, skin and eye contact, and inhalation.
Personal Protective Equipment (PPE): Your Last Line of Defense
A comprehensive PPE strategy is crucial for minimizing exposure and ensuring personal safety.[2] The following table outlines the mandatory PPE for handling this compound.
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | ANSI Z87.1 or EN 166 | To protect against splashes and vapors that can cause serious eye damage.[1][2][5] A face shield should be worn over goggles when there is a significant risk of splashing.[5] |
| Hand Protection | Chemical-Resistant Gloves | EN 374 | To protect against skin irritation and absorption. Disposable nitrile gloves are suitable for incidental contact, but they should be removed immediately after contact with the chemical. For prolonged contact, consult the glove manufacturer's resistance chart.[1][5] |
| Body Protection | Laboratory Coat and Closed-toe Shoes | - | To protect skin and personal clothing from contamination and prevent exposure from spills.[1][6] |
| Respiratory Protection | Chemical Fume Hood | - | All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1][7] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[7] |
Procedural Guidance for Safe Handling
Adherence to a strict, step-by-step protocol is paramount for ensuring safety during the handling of this compound.
Pre-Handling Protocol
-
Review Safety Information : Before beginning any work, thoroughly review this guide and any available safety information for the specific chemical being used.
-
Prepare the Work Area : Ensure a chemical fume hood is operational and the work area is clean and free of clutter. All necessary equipment and reagents should be placed within the fume hood.[7]
-
Don PPE : Correctly don all required PPE as outlined in the table above.
Handling Protocol
-
Aliquot the Chemical : Carefully measure and transfer the required amount of the chemical using appropriate tools (e.g., glass pipettes, syringes) to minimize the risk of spills.[7]
-
Perform the Reaction : Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height while allowing for comfortable work.[7]
Post-Handling Protocol
-
Decontaminate Glassware : Rinse all contaminated glassware with a suitable solvent (e.g., acetone) in the fume hood. The rinsate should be collected as hazardous waste.[7]
-
Doff PPE : Remove PPE in the correct order to avoid cross-contamination.
-
Wash Hands : Thoroughly wash hands and any potentially exposed skin with soap and water after handling.[2]
Spill Management: A Plan for the Unexpected
In the event of a spill, a swift and organized response is critical to mitigating potential hazards.
Spill Response Workflow
Caption: A stepwise workflow for responding to a chemical spill.
Detailed Spill Response Protocol
-
Evacuate : Evacuate non-essential personnel from the spill area.[2]
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain : Prevent the spill from spreading and entering drains.[2]
-
Absorb : Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect : Carefully collect the absorbed material and any contaminated items into a suitable, labeled container for disposal.[2]
-
Decontaminate : Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.
-
Dispose : Dispose of the sealed container of waste according to your institution's hazardous waste disposal procedures.[2]
Waste Disposal: A Commitment to Environmental Responsibility
The proper disposal of halogenated aromatic compounds is critical to prevent environmental contamination.[7]
-
Segregate Waste : Halogenated organic waste must be collected separately from non-halogenated waste in a designated, properly labeled waste container.[7]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[7]
-
Disposal Procedure : Follow your institution's hazardous waste disposal procedures. Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area.[7]
PPE Selection Workflow: A Decision-Making Framework
The selection of appropriate PPE is context-dependent. The following diagram illustrates a decision-making workflow for selecting the necessary level of protection.
Caption: A decision tree for selecting appropriate PPE based on the experimental setup.
By adhering to these guidelines, you can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within your laboratory.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Bromo-2-fluoro-1,3-dimethylbenzene | C8H8BrF | CID 2736298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






